2,2-Bis(trifluoromethyl)propionyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMMDSMLDJMRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371191 | |
| Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-87-1 | |
| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(trifluoromethyl)propanoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS number 1735-87-1, is a highly reactive acyl fluoride of significant interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups imparts unique electronic properties and steric bulk, making it a valuable building block for the synthesis of novel organic molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, expected spectroscopic characteristics, and potential applications, with a focus on its utility for researchers in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a liquid at room temperature with a characteristic sharp odor.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1735-87-1 | [3] |
| Molecular Formula | C₅H₃F₇O | [3] |
| Molecular Weight | 212.07 g/mol | [3] |
| Boiling Point | 47-49 °C | |
| Density | 1.473 g/mL | [3] |
| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | [3] |
| Synonyms | 2,2-Bis(trifluoromethyl)propanoyl fluoride | [3] |
Synthesis
A reliable method for the synthesis of this compound involves the methylation of α-hydrohexafluoroisobutyryl fluoride. The following protocol is adapted from the literature and provides a scalable procedure suitable for a laboratory setting.
Experimental Protocol: Synthesis of this compound
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol)
-
Methyl iodide (150 g, 1.06 mol)
-
Potassium fluoride (KF, 123 g, 2.12 mol)
-
Anhydrous acetonitrile (MeCN, 420 mL)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a cooling bath, add anhydrous acetonitrile (420 mL).
-
Cool the acetonitrile to -50 °C.
-
Sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g), methyl iodide (150 g), and potassium fluoride (123 g) to the cooled acetonitrile with stirring.
-
Maintain the reaction mixture at -50 °C and stir for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C.
-
Stir the reaction mixture at this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion of the reaction, distill the product directly from the reaction mixture.
-
Purify the collected distillate by rectification to yield this compound (boiling point 46-47 °C). A typical yield for this procedure is around 60%.
Spectroscopic Data (Predicted)
While specific, high-resolution spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR
The ¹H NMR spectrum is expected to be simple, showing a single signal for the methyl protons. Due to the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups and the acyl fluoride moiety, this signal is anticipated to be a singlet and shifted downfield compared to a typical methyl group. The exact chemical shift would be influenced by the solvent used.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) | 2.0 - 2.5 ppm |
| Multiplicity | Singlet (s) |
| Integration | 3H |
¹⁹F NMR
The ¹⁹F NMR spectrum is a crucial tool for characterizing this compound. It is expected to show two distinct signals: one for the six fluorine atoms of the two trifluoromethyl groups and another for the single fluorine atom of the acyl fluoride.
| Predicted ¹⁹F NMR Data | |
| CF₃ Groups | |
| Chemical Shift (δ) | -60 to -70 ppm (relative to CFCl₃) |
| Multiplicity | Singlet or closely spaced multiplet |
| Integration | 6F |
| Acyl Fluoride | |
| Chemical Shift (δ) | +20 to +50 ppm (relative to CFCl₃) |
| Multiplicity | Septet (due to coupling with the methyl protons, though may appear as a broad singlet depending on resolution) |
| Integration | 1F |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl stretching of the acyl fluoride. The C-F bonds of the trifluoromethyl groups will also give rise to strong absorption bands in the fingerprint region.
| Predicted IR Data | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C=O (Acyl fluoride) | 1820 - 1880 (strong) |
| C-F (Trifluoromethyl) | 1100 - 1300 (strong, multiple bands) |
| C-H (Methyl) | 2900 - 3000 (weak to medium) |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 212 may be observed. Common fragmentation patterns for compounds containing trifluoromethyl groups include the loss of a CF₃ radical (m/z 69), leading to a prominent fragment ion at m/z 143.[4] Further fragmentation of the acyl fluoride moiety would also be expected.
| Predicted Mass Spectrometry Data | |
| m/z | Possible Fragment |
| 212 | [M]⁺ |
| 143 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile reagent in several areas of chemical research, particularly in the synthesis of biologically active molecules.
Introduction of the 2,2-Bis(trifluoromethyl)propionyl Moiety
The primary application of this reagent is as a source of the 2,2-bis(trifluoromethyl)propionyl group. The incorporation of this moiety into a molecule can significantly alter its physicochemical properties, which is a key strategy in drug design.[5] The two trifluoromethyl groups can:
-
Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increase Lipophilicity: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl groups can influence the pKa of nearby functional groups.
-
Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of molecular interactions with biological targets.[1]
Derivatizing Agent for GC-MS Analysis
Acyl fluorides are reactive towards primary and secondary amines, making this compound a potential derivatizing agent for the analysis of amino acids and other amine-containing compounds by gas chromatography-mass spectrometry (GC-MS).[6] The resulting derivatives are more volatile and thermally stable, allowing for improved chromatographic separation and detection.
Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis (Adapted)
Materials:
-
Amino acid standard solution
-
This compound
-
Anhydrous pyridine or other suitable base
-
Anhydrous ethyl acetate or other suitable solvent
Procedure:
-
Evaporate a known amount of the amino acid solution to dryness under a stream of nitrogen.
-
Add a solution of this compound in the chosen solvent.
-
Add the base to catalyze the reaction.
-
Heat the mixture at a suitable temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the sample can be directly injected into the GC-MS system.
Peptide Synthesis
Acyl fluorides are known to be efficient coupling reagents in peptide synthesis, often leading to low levels of racemization.[7] this compound can be used to activate the C-terminus of an N-protected amino acid for subsequent coupling with the N-terminus of another amino acid or peptide.
Experimental Workflow: Peptide Coupling (Adapted for Solid-Phase Peptide Synthesis)
-
Resin Preparation: Start with a resin-bound amino acid with a free N-terminal amine.
-
Amino Acid Activation: In a separate vessel, react an N-protected amino acid with this compound in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding amino acid fluoride in situ.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Continue the deprotection and coupling cycles to elongate the peptide chain.
Safety and Handling
This compound is a corrosive and harmful substance.[2] It causes severe skin burns and eye damage and is harmful if swallowed.[2] It may also cause respiratory irritation.[2] Due to its reactivity with water, it should be handled in a moisture-free environment, preferably under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and highly reactive building block for chemical synthesis, particularly in the field of drug discovery. Its ability to introduce the unique 2,2-bis(trifluoromethyl)propionyl moiety allows for the strategic modification of molecular properties to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. While its handling requires care due to its corrosive nature, the synthetic utility of this reagent makes it a powerful tool for researchers and scientists in the development of novel therapeutics.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of 2,2-Bis(trifluoromethyl)propionyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,2-Bis(trifluoromethyl)propionyl fluoride. The information is compiled from various scientific and chemical data sources to support research, development, and application activities involving this compound.
Core Physical Properties
This compound is a fluorinated acyl fluoride with the chemical formula C₅H₃F₇O. Its physical characteristics are crucial for its handling, storage, and use in synthetic chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₇O | N/A |
| Molecular Weight | 212.07 g/mol | N/A |
| Boiling Point | 46-47 °C | [1] |
| 47-49 °C | [2] | |
| 57.5 °C at 760 mmHg | [3] | |
| Density | 1.473 g/cm³ | [2][3] |
| Melting Point | Data not available | [2] |
Note on Boiling Point Discrepancy: The observed variations in the reported boiling point may be attributed to differences in experimental conditions, such as atmospheric pressure, or the purity of the sample. For precise applications, it is recommended to determine the boiling point under controlled conditions.
Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show a single signal for the methyl protons. This signal would likely be a quartet due to coupling with the fluorine atom of the acyl fluoride group.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to be more complex, with two main signals:
-
A signal corresponding to the six fluorine atoms of the two trifluoromethyl groups.
-
A signal for the single fluorine atom of the acyl fluoride group. This signal would likely be a septet due to coupling with the six equivalent fluorine atoms of the trifluoromethyl groups and a quartet due to coupling with the three methyl protons.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:
-
C=O stretch (acyl fluoride): A strong band in the region of 1850-1800 cm⁻¹.
-
C-F stretch (trifluoromethyl groups): Strong, complex bands in the region of 1350-1100 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for volatile and potentially corrosive liquids can be applied.
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[1]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
To a reaction vessel containing 420 ml of absolute acetonitrile, add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride, 150 g (1.06 mol) of methyl iodide, and 123 g (2.12 mol) of potassium fluoride sequentially at -50°C.[1]
-
Stir the reaction mixture at -50°C for 30 minutes.[1]
-
Allow the mixture to warm to 35-40°C and stir for three days, monitoring the reaction progress by ¹⁹F NMR.[1]
-
Upon completion, distill the reaction product from the mixture.[1]
-
Purify the crude product by rectification to obtain this compound.[1]
Determination of Boiling Point
The boiling point of this compound can be determined using standard methods such as ASTM D1078, which is suitable for volatile organic liquids.
Logical Flow for Boiling Point Determination
Caption: Standard procedure for boiling point determination.
General Protocol:
-
Assemble a distillation apparatus according to ASTM E133 specifications.
-
Place a measured volume of the sample into the distillation flask along with boiling chips.
-
Heat the flask at a controlled rate.
-
Record the temperature at which the first drop of distillate falls from the condenser tip.
-
Continue the distillation and record the temperature at various points of the distillation range.
-
The final boiling point is the maximum temperature observed during the distillation.
Determination of Density
The density of this compound can be measured using a digital density meter, following a procedure like ASTM D4052.
Workflow for Density Measurement
Caption: Procedure for density measurement using a digital density meter.
General Protocol:
-
Calibrate the digital density meter with dry air and distilled water at the desired measurement temperature.
-
Ensure the sample is equilibrated to the measurement temperature.
-
Introduce the liquid sample into the oscillating U-tube of the density meter.
-
The instrument measures the change in the oscillation frequency caused by the mass of the sample.
-
The density is then calculated and displayed by the instrument's software.
Conclusion
This technical guide provides a summary of the currently available physical property data for this compound. While key parameters like boiling point and density have been reported, a notable gap exists in the publicly available experimental spectroscopic data. The provided experimental protocols, based on standard methods, offer a framework for the in-house determination of these properties to a high degree of accuracy, which is essential for researchers and professionals in drug development and other scientific fields.
References
An In-Depth Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-bis(trifluoromethyl)propionyl fluoride, a key fluorinated building block in organic synthesis. The document details its chemical structure, physicochemical properties, and a robust experimental protocol for its synthesis. Spectroscopic data, including nuclear magnetic resonance (NMR), are presented to aid in its characterization. Furthermore, this guide explores the significant role of trifluoromethylated compounds in medicinal chemistry and discusses the potential applications of this compound as a precursor in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is a colorless liquid with the chemical formula C₅H₃F₇O. Its structure features a central quaternary carbon atom bonded to two trifluoromethyl (-CF₃) groups, a methyl (-CH₃) group, and a carbonyl fluoride (-COF) group. This unique arrangement of highly electronegative fluorine atoms imparts distinct chemical and physical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₇O | [] |
| Molecular Weight | 212.07 g/mol | [] |
| Boiling Point | 46-49 °C | [2] |
| Density | 1.473 g/cm³ | [2] |
| Appearance | Colorless liquid | General Knowledge |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the methylation of α-hydrohexafluoroisobutyryl fluoride.
Experimental Protocol
Reaction Scheme:
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide (MeI)
-
Potassium fluoride (KF), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium fluoride in anhydrous acetonitrile, add α-hydrohexafluoroisobutyryl fluoride at room temperature.
-
Add methyl iodide to the reaction mixture.
-
Heat the mixture at a suitable temperature (e.g., 50-60 °C) and monitor the reaction progress by ¹⁹F NMR spectroscopy.
-
Upon completion of the reaction, the product, this compound, can be isolated by distillation from the reaction mixture.
-
Further purification can be achieved by fractional distillation (rectification).
This method provides a good yield of the desired product.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this molecule.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons.
¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It will exhibit signals corresponding to the two trifluoromethyl groups and the acyl fluoride. The chemical shifts and coupling constants are characteristic of the molecule's structure.[3][4]
Table 2: Expected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.5 - 2.0 | s | - | -CH₃ |
| ¹⁹F | ~ -60 to -70 | s | - | -CF₃ |
| ¹⁹F | ~ +20 to +40 | q | ~ 5-10 | -COF |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the spectrometer's magnetic field strength. The quartet multiplicity for the -COF fluorine is due to coupling with the methyl protons.
Role in Drug Development
The introduction of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5][6]
The "Trifluoromethyl Advantage"
The presence of -CF₃ groups can significantly impact a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug.
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electronic properties of the -CF₃ group can influence intermolecular interactions with biological targets, potentially leading to enhanced binding affinity and potency.
-
Bioavailability: By improving metabolic stability and membrane permeability, trifluoromethylation can lead to enhanced oral bioavailability.
This compound as a Building Block
This compound serves as a valuable synthon for introducing the 2,2-bis(trifluoromethyl)propyl moiety into target molecules. Its acyl fluoride group is a reactive handle that can readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents. This allows for the construction of more complex molecules with the desirable properties conferred by the gem-bis(trifluoromethyl) group.
Logical Relationships and Workflows
The synthesis and application of this compound can be represented in a logical workflow.
References
A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride
This technical guide provides an in-depth overview of 2,2-Bis(trifluoromethyl)propionyl fluoride, a key fluorinated building block relevant to researchers, scientists, and professionals in drug development and materials science. This document covers its nomenclature, chemical and physical properties, synthesis protocols, and potential applications.
Chemical Identity and Synonyms
This compound is a fluorinated acyl fluoride. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing in research and procurement.
Table 1: Synonyms and IUPAC Name
| Type | Name |
| Primary Name | This compound |
| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[] |
| Synonym | 2,2-Bis(trfluoromethyl)propanol Fluoride[] |
| Synonym | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[2] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1735-87-1[][3] |
| Molecular Formula | C5H3F7O[] |
| Molecular Weight | 212.07 g/mol [] |
| InChI Key | LKMMDSMLDJMRSU-UHFFFAOYSA-N[] |
| InChI | InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3[] |
| SMILES | CC(C(=O)F)(C(F)(F)F)C(F)(F)F[] |
| MFCD Number | MFCD00236084 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
Table 3: Physicochemical Data
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 57.5°C at 760 mmHg[] |
| Density | 1.473 g/cm³[] |
| Odor | Stench |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the alkylation of α-hydrohexafluoroisobutyryl fluoride. A detailed experimental protocol is described below.
A convenient method for preparing this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[4] This reaction is performed under atmospheric pressure and is readily scalable.[4]
Experimental Protocol:
-
Reactant Preparation: To 420 ml of absolute acetonitrile (MeCN), add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride (2), 150 g (1.06 mol) of methyl iodide (MeI), and 123 g (2.12 mol) of potassium fluoride (KF) sequentially at -50°C.[4]
-
Reaction: Stir the reaction mixture at -50°C for 30 minutes.[4] Subsequently, stir the mixture for three days at 35-40°C.[4] The progress of the reaction should be monitored by 19F NMR.[4]
-
Product Isolation: Once the reaction is complete, distill the reaction product from the mixture.[4]
-
Purification: Purify the distilled product by rectification to obtain this compound.[4] This process yields approximately 135 g (60%) of the final product with a boiling point of 46-47°C.[4]
An earlier method involved the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of triethylamine in a sealed glass tube or autoclave.[4]
Synthesis Workflow Diagram:
Applications in Research and Drug Development
Fluorinated compounds are of significant interest in drug discovery and development due to the unique properties conferred by fluorine atoms. The introduction of fluorine can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5][6]
This compound serves as a valuable intermediate for the synthesis of more complex fluorinated molecules. Its acyl fluoride group is reactive and can be used to introduce the 2,2-bis(trifluoromethyl)propionyl moiety into various scaffolds. This is particularly relevant in the development of novel pharmaceuticals and agrochemicals where the presence of gem-bis(trifluoromethyl) groups can enhance biological activity and stability.
The corresponding acid, 2,2-bis(trifluoromethyl)propionic acid, can be synthesized from the fluoride.[7] This acid and its derivatives are also important building blocks in organic and medicinal chemistry.
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a well-ventilated area.
-
Hazards: It is harmful if swallowed, causes severe skin burns, and serious eye damage. Inhalation can be destructive to the mucous membranes and upper respiratory tract.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and suitable protective clothing, should be worn. In case of inadequate ventilation, respiratory protection is necessary.
-
Storage: The compound is moisture-sensitive and should be stored in a tightly closed container under an inert atmosphere in a dry, cool, and well-ventilated area.[2]
-
Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, strong reducing agents, and water.[2]
References
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 1735-87-1 [chemicalbook.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
Technical Guide: 2,2-Bis(trifluoromethyl)propionyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS number 1735-87-1, is a fluorinated organic compound of interest in synthetic chemistry.[1][2][3][4][5] Its unique structure, featuring two trifluoromethyl groups and an acyl fluoride, imparts specific chemical properties that can be leveraged in the synthesis of more complex molecules. This guide provides a summary of its key chemical and physical properties, along with detailed experimental protocols for its synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₅H₃F₇O |
| Molecular Weight | 212.07 g/mol [1][] |
| CAS Number | 1735-87-1[1][3] |
| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[] |
| Synonyms | This compound, 2-Methyl-3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride[3][] |
| Boiling Point | 47 - 49 °C[7] |
| Density | 1.473 g/mL[][7] |
| Purity | ≥ 90%[3] |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported. Both methods start from α-hydrohexafluoroisobutyryl fluoride and achieve methylation to yield the final product.
Method 1: Synthesis using Triethylamine and Methyl Iodide
This method involves the reaction of α-hydrohexafluoroisobutyryl fluoride with triethylamine to form an intermediate salt, which is then methylated using methyl iodide.
Experimental Protocol:
-
To a steel autoclave, add 100 g (1.0 mole) of triethylamine.
-
Cool the autoclave with dry ice and add 180 g (0.85 mole) of α-hydrohexafluoroisobutyryl fluoride.
-
Seal the autoclave and allow it to stand at room temperature overnight.
-
The next day, cool the mixture slightly and add 150 g (1.0 mole) of methyl iodide.
-
Seal the autoclave again and keep it at room temperature for 24 hours.
-
After the reaction is complete, distill the product to obtain this compound. The boiling point of the product is between 45-47 °C.
Method 2: Synthesis using Potassium Fluoride and Methyl Iodide in Acetonitrile
This alternative method utilizes potassium fluoride as the base in acetonitrile as the solvent. This procedure is performed under atmospheric pressure, making it potentially more scalable.
Experimental Protocol:
-
To 420 mL of absolute acetonitrile, add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride, 150 g (1.06 mol) of methyl iodide, and 123 g (2.12 mol) of potassium fluoride sequentially at -50 °C.
-
Stir the reaction mixture at -50 °C for 30 minutes.
-
Allow the mixture to warm to 35-40 °C and stir for three days, monitoring the reaction progress by ¹⁹F NMR.
-
Once the reaction is complete, distill the reaction product.
-
Purify the distilled product by rectification to obtain 135 g (60% yield) of this compound with a boiling point of 46-47 °C.
Applications in Drug Development
References
- 1. scbt.com [scbt.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. 1735-87-1 Cas No. | 2,2-Bis(trifluoromethyl)propanoyl fluoride | Apollo [store.apolloscientific.co.uk]
- 4. This compound,1735-87-1-Amadis Chemical [amadischem.com]
- 5. This compound | 1735-87-1 [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride: Physicochemical Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the key physicochemical properties of 2,2-Bis(trifluoromethyl)propionyl fluoride (CAS No. 1735-87-1), a significant compound in synthetic chemistry. The document outlines its boiling point and density, provides detailed experimental protocols for the determination of these properties, and presents a generalized workflow for the synthesis and characterization of such fluorinated compounds.
Physicochemical Data
The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and purification processes.
| Property | Value | Conditions |
| Boiling Point | 57.5°C | At 760 mmHg[] |
| Density | 1.473 g/cm³ | Not Specified |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of volatile fluorinated liquids like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[2]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated, allowing the convection of the oil to ensure uniform temperature distribution.[3]
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.[2]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[4][5]
Apparatus:
-
Pycnometer (of a known volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Water bath (for temperature control)
-
Sample of this compound
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_pycnometer).
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped inside.
-
The filled pycnometer is placed in a water bath set to a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.
-
Any excess liquid that expands and overflows is carefully removed. The pycnometer is then dried on the outside.
-
The mass of the filled pycnometer is then accurately weighed (m_total).
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the total mass (m_liquid = m_total - m_pycnometer).
-
The density (ρ) of the liquid is then calculated using the formula: ρ = m_liquid / V_pycnometer where V_pycnometer is the calibrated volume of the pycnometer.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a fluorinated acyl fluoride, such as this compound. Acyl fluorides are commonly synthesized from their corresponding carboxylic acids using various fluorinating agents.[6][7][8]
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. calnesis.com [calnesis.com]
- 5. mt.com [mt.com]
- 6. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]
A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 2,2-Bis(trifluoromethyl)propionyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) data for the highly fluorinated compound, 2,2-Bis(trifluoromethyl)propionyl fluoride. This document presents a detailed summary of its spectroscopic characteristics, the experimental protocol for its synthesis and NMR analysis, and logical diagrams to illustrate its chemical structure and synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals in the fields of fluorine chemistry, materials science, and drug development who work with or are interested in the unique properties of fluorinated molecules.
Spectroscopic Data
The ¹H and ¹⁹F NMR spectra of this compound provide distinct and informative signals that are crucial for its structural elucidation and purity assessment. The data presented below was obtained from a synthesis and characterization study of the compound[1].
¹H NMR Data
The proton NMR spectrum is characterized by a single peak corresponding to the methyl group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.67 | Singlet (s) | 3H | CH₃ |
¹⁹F NMR Data
The fluorine-19 NMR spectrum displays two distinct signals, one for the two equivalent trifluoromethyl (CF₃) groups and another for the acyl fluoride (C(O)F) fluorine.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| -70.54 | Doublet (d) | ⁴JFF = 11.3 | 6F | 2 x CF₃ |
| +39.18 | Multiplet (m) | - | 1F | C(O)F |
Experimental Protocols
The following sections detail the methodology for the synthesis of this compound and the subsequent NMR spectroscopic analysis[1].
Synthesis of this compound
The synthesis involves the methylation of α-hydrohexafluoroisobutyryl fluoride.
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide (MeI)
-
Potassium fluoride (KF)
-
Acetonitrile (abs. MeCN)
Procedure:
-
To a reaction vessel containing 420 ml of absolute acetonitrile, α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and potassium fluoride (123 g, 2.12 mol) were added sequentially at -50°C.
-
The reaction mixture was stirred at -50°C for 30 minutes.
-
The temperature was then raised to 35-40°C and the reaction was stirred for three days. The progress of the reaction was monitored by ¹⁹F NMR.
-
Upon completion of the reaction, the product was distilled from the reaction mixture.
-
The distilled product was further purified by rectification to yield 135 g (60%) of this compound. The boiling point of the purified product was 46-47°C.
NMR Spectroscopic Analysis
The NMR spectra were recorded to confirm the structure of the synthesized compound.
Instrumentation:
-
Bruker AM300 spectrometer
Parameters:
-
¹H NMR frequency: 300.13 MHz
-
¹⁹F NMR frequency: 282.4 MHz
-
Solvent: Chloroform-d (CDCl₃) was used as the solvent, and its residual proton signal (δ 7.25) was used for referencing the ¹H spectrum.
-
External Standard: CFCl₃ was used as an external standard for the ¹⁹F NMR spectrum, with chemical shifts reported in ppm relative to it. Positive values indicate downfield shifts.
Visualized Logical Relationships
The following diagrams illustrate the chemical structure of this compound and the workflow of its synthesis.
Caption: Molecular structure of this compound.
Caption: Synthetic pathway for this compound.
References
Spectroscopic Analysis of 2,2-Bis(trifluoromethyl)propionyl fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2-Bis(trifluoromethyl)propionyl fluoride. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical properties with predicted spectroscopic data based on the analysis of analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for obtaining and interpreting the spectroscopic data are also provided.
Physical and Chemical Properties
This compound is a volatile liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₃F₇O |
| Molecular Weight | 212.07 g/mol |
| Boiling Point | 46-49 °C |
| Density | 1.473 g/cm³ |
| IUPAC Name | 2,2-bis(trifluoromethyl)propanoyl fluoride |
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~1.8 - 2.2 | Quartet | 3H | CH₃ | ⁴J(H-F) ≈ 1-3 |
Note: The methyl protons are expected to show a quartet due to coupling with the fluorine atom of the acyl fluoride group (⁴J).
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) |
| ~155 - 165 | Doublet | C=O | ¹J(C-F) ≈ 350-380 |
| ~118 - 125 | Quartet | CF₃ | ¹J(C-F) ≈ 280-300 |
| ~45 - 55 | Quartet of Doublets | C(CF₃)₂ | ²J(C-F) ≈ 25-35 |
| ~15 - 25 | Quartet | CH₃ | ³J(C-F) ≈ 1-5 |
Predicted ¹⁹F NMR Data
-
Solvent: CDCl₃
-
Reference: CFCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~ +20 to +40 | Quartet | 1F | C(O)F | ⁴J(F-H) ≈ 1-3 |
| ~ -65 to -75 | Doublet | 6F | C(CF₃)₂ | ⁴J(F-F) ≈ 5-10 |
Note: The two trifluoromethyl groups are chemically equivalent and are expected to appear as a single signal, which is split into a doublet by the acyl fluoride fluorine atom (⁴J). The acyl fluoride fluorine will be split into a quartet by the three methyl protons (⁴J).
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 3000 | Medium | C-H stretch (methyl) |
| ~1870 - 1900 | Strong | C=O stretch (acyl fluoride)[1] |
| ~1100 - 1300 | Strong | C-F stretch (trifluoromethyl) |
Note: The carbonyl stretching frequency of acyl fluorides is significantly higher than that of other carboxylic acid derivatives due to the high electronegativity of fluorine.[1][2]
Predicted Mass Spectrometry (MS) Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 193 | [M - F]⁺ |
| 143 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
| 47 | [COF]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. Given the volatile and reactive nature of acyl fluorides, appropriate handling and safety precautions are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
In a dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as it is a common solvent for organofluorine compounds.[3][4][5]
-
Due to the reactivity of acyl fluorides, ensure the solvent is anhydrous to prevent hydrolysis.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H and ¹⁹F spectra.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method):
-
As this compound is a liquid, the thin film method is appropriate.
-
Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC.
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic fragmentation pattern.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This can help confirm the structure of the parent molecule.[6][7][8]
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationships in interpreting the data.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Logical flow for structure elucidation from spectroscopic data.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. youtube.com [youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Theoretical Avenues for 2,2-Bis(trifluoromethyl)propionyl Fluoride: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS Number 1735-87-1, is a fluorinated organic compound of interest due to the prevalence of trifluoromethyl groups in modern pharmaceuticals and agrochemicals. The introduction of these moieties can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Despite its potential utility as a building block in organic synthesis, a comprehensive theoretical and computational analysis of this compound is notably absent from publicly accessible scientific literature. This technical guide consolidates the available experimental data and proposes a robust theoretical framework for future computational studies to elucidate its structural, electronic, and reactive properties. Such an understanding is crucial for predicting its behavior in complex chemical systems and for its rational application in drug design and development.
Physicochemical and Safety Data
While detailed theoretical studies are lacking, fundamental physicochemical properties have been experimentally determined. This information is vital for safe handling and for the design of experimental protocols.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1735-87-1 | [1][2] |
| Molecular Formula | C₅H₃F₇O | [1][] |
| Molecular Weight | 212.07 g/mol | [] |
| Boiling Point | 47-49 °C | [4] |
| Density | 1.473 g/cm³ | [] |
| Refractive Index | 1.293 | [4] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures | Source(s) |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [5] |
| P280: Wear face protection. | [5] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [5] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |
| P310: Immediately call a POISON CENTER/doctor. | [5] | |
| H302: Harmful if swallowed. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5] |
| Thermal Decomposition | Generates carbon oxides and hydrogen fluoride. | [1] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of a base.[6]
Reactants and Reagents:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Triethylamine
-
Methyl iodide
Procedure:
-
Triethylamine (1.0 mole) is placed in a steel autoclave.
-
The autoclave is cooled with dry ice.
-
α-Hydrohexafluoroisobutyryl fluoride (0.85 mole) is added to the cooled autoclave.
-
The autoclave is sealed and allowed to stand overnight at room temperature.
-
The following day, the autoclave is opened, and the mixture is slightly cooled.
-
Iodomethane (0.1 mole) is added to the mixture.
-
The autoclave is sealed again and kept for 24 hours with shaking.
-
The contents from the reaction are then fractionally distilled to yield this compound.[6]
The synthesis pathway can be visualized as a two-step process: the formation of a salt intermediate followed by alkylation.
References
An In-depth Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride: Handling, Storage, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and key properties of 2,2-Bis(trifluoromethyl)propionyl fluoride. The following sections detail the physical and chemical characteristics, safety protocols, and experimental considerations for this highly reactive compound.
Chemical Properties and Identifiers
This compound is a low-boiling, colorless liquid with a pungent odor.[1][2] It is crucial to understand its properties to ensure safe handling and storage.
| Property | Value | Reference |
| Molecular Weight | 212 g/mol | [2] |
| CAS Number | 1735-87-1 | [1] |
| Physical State | Liquid | [1][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent, Stench | [1][3] |
| Boiling Point | 46-47.5 °C @ 753 mm Hg | [2][4] |
| Melting Point | 7-9 °C | [2] |
| Density | 1.473 g/cm³ (at 20°C) | [2] |
| Refractive Index | 1.284 (at 20°C) | [2] |
| Solubility | Soluble in common organic solvents, insoluble in water. | [2] |
Hazard Identification and Safety
This compound is classified as corrosive and causes severe skin burns and eye damage.[1][3] It is harmful if swallowed and may cause respiratory irritation.[3] Due to its reactivity, it is critical to adhere to strict safety protocols.
Key Hazards:
-
Toxic: Harmful if swallowed.[3] Absorption of excess fluoride ions can lead to systemic fluorosis, affecting the heart, liver, and kidneys.[3]
-
Respiratory Irritant: May cause respiratory irritation.[3] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.[3]
-
Moisture Sensitive: Reacts with water.[3]
-
"Forever Chemical": Considered a per- and polyfluoroalkyl substance (PFAS), which are persistent in the environment.[3]
The following diagram illustrates the primary hazards associated with this compound.
Caption: Hazard identification for this compound.
Handling and Storage Protocols
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber) and wear protective clothing to prevent skin contact.[3] Safety shoes are also recommended.[3]
-
Respiratory Protection: If ventilation is inadequate, use a self-contained breathing apparatus (SCBA) or a supplied-air respirator.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]
-
This compound is moisture-sensitive; store under an inert gas atmosphere.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
The following workflow outlines the recommended procedure for handling this chemical from receipt to disposal.
Caption: Safe handling workflow for this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1] If breathing is difficult or has stopped, administer artificial respiration.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] It is recommended to rub 2.5% calcium gluconate gel on the affected area for 1.5 hours or until medical help is available.[3] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment.[1]
-
For small spills, absorb with a dry chemical absorbent.[3] For large spills, dike the area and use a pump or vacuum to collect the material.[3]
-
Use explosion-proof equipment for cleanup.[3]
-
Ventilate the area.[3]
-
Collect the spilled material and absorbent in a suitable container for disposal.[3]
-
Do not allow the product to enter drains or waterways.[1]
Experimental Protocols: Synthesis
One method for the preparation of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[4]
Reaction Scheme: (CF₃)₂CHCOF + CH₃I + 2 KF → (CF₃)₂C(CH₃)COF + KHF₂ + KI
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide
-
Potassium fluoride (anhydrous)
-
Acetonitrile (absolute)
Procedure:
-
To a reaction vessel containing absolute acetonitrile, add α-hydrohexafluoroisobutyryl fluoride, methyl iodide, and potassium fluoride sequentially at -50°C.[4]
-
Stir the reaction mixture at -50°C for 30 minutes.[4]
-
Allow the mixture to warm to 35-40°C and stir for three days.[4] The reaction progress can be monitored by ¹⁹F NMR.[4]
-
Once the reaction is complete, the product, this compound, is distilled from the reaction mixture.[4]
-
The distilled product is then further purified by rectification.[4]
This method provides a convenient way to synthesize the target compound under atmospheric pressure.[4]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[3] It is considered a "forever chemical," and its release into the environment should be prevented.[3] The recommended disposal method is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3] Always follow local, state, and federal regulations for hazardous waste disposal.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the bis(trifluoromethyl)methyl group can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for the synthesis of this compound, compiled from established methods.
Synthesis Pathway
The synthesis of this compound (1) can be achieved through the methylation of α-hydrohexafluoroisobutyryl fluoride (2). This reaction is typically carried out in the presence of methyl iodide and potassium fluoride in an acetonitrile solvent. The potassium fluoride acts as a base to facilitate the formation of a carbanion from the starting material, which is then alkylated by methyl iodide.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| α-Hydrohexafluoroisobutyryl fluoride (2) | 210 g (1.06 mol) | [1] |
| Methyl iodide | 150 g (1.06 mol) | [1] |
| Potassium fluoride (KF) | 123 g (2.12 mol) | [1] |
| Acetonitrile (abs. MeCN) | 420 ml | [1] |
| Reaction Conditions | ||
| Initial Temperature | -50°C | [1] |
| Stirring at -50°C | 30 minutes | [1] |
| Reaction Temperature | 35-40°C | [1] |
| Reaction Time | 3 days | [1] |
| Product Information | ||
| Product | This compound (1) | |
| Yield | 135 g (60%) | [1] |
| Boiling Point | 46-47°C | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ, ppm) | 2.67 (s, 3H, CH₃) | [1] |
| ¹⁹F NMR (CDCl₃, δ, ppm) | -70.54 (d, 6F, ⁴JFF = 11.3 Hz, CF₃), 39.18 (m, 1F, C(O)F) | [1] |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Cooling bath (e.g., dry ice/acetone)
-
Heating mantle with a temperature controller
-
Distillation apparatus
-
α-Hydrohexafluoroisobutyryl fluoride (2)
-
Methyl iodide
-
Potassium fluoride (anhydrous)
-
Absolute acetonitrile (MeCN)
Procedure:
-
To a three-necked flask, add 420 ml of absolute acetonitrile.
-
Cool the solvent to -50°C using a cooling bath.
-
Sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and potassium fluoride (123 g, 2.12 mol) to the cooled solvent while stirring.
-
Maintain the reaction mixture at -50°C and continue stirring for 30 minutes.
-
After 30 minutes, gradually warm the mixture to 35-40°C.
-
Stir the reaction mixture at this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.[1]
-
Upon completion of the reaction, distill the product directly from the reaction mixture.
-
Purify the collected distillate by rectification to obtain pure this compound.[1]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications and Further Reactions
This compound is a versatile intermediate. The acyl fluoride can be readily converted to other functional groups, such as carboxylic acids, esters, and amides, providing access to a wide range of fluorinated compounds for drug discovery and materials science. For instance, hydrolysis of the acyl fluoride yields 2,2-bis(trifluoromethyl)propionic acid.[2]
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride is a fluorinated acyl fluoride of interest in organic synthesis, potentially serving as a building block for the introduction of the 2,2-bis(trifluoromethyl)propyl group into various molecules. This document provides detailed protocols for the laboratory-scale synthesis of this compound, based on published methods.
Reaction Scheme
A convenient method for the preparation of this compound involves the methylation of α-hydrohexafluoroisobutyryl fluoride using methyl iodide in the presence of potassium fluoride.[1] An alternative method utilizes triethylamine in an autoclave.[2] This document will focus on the former method, which is more amenable to standard laboratory conditions.
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| α-Hydrohexafluoroisobutyryl fluoride | 210 g (1.06 mol) | [1] |
| Methyl iodide | 150 g (1.06 mol) | [1] |
| Potassium fluoride | 123 g (2.12 mol) | [1] |
| Acetonitrile (abs.) | 420 ml | [1] |
| Reaction Conditions | ||
| Initial Temperature | -50°C | [1] |
| Initial Stirring Time | 30 minutes | [1] |
| Reaction Temperature | 35-40°C | [1] |
| Reaction Time | 3 days | [1] |
| Product Information | ||
| Product Name | This compound | [1] |
| Molecular Formula | C5H3F7O | [] |
| Molecular Weight | 212.07 g/mol | [] |
| Yield | 135 g (60%) | [1] |
| Boiling Point | 46-47°C | [1] |
| Density | 1.473 g/cm³ | [] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 300.13 MHz) | δ 2.67 (s, 3H, CH₃) | [1] |
| ¹⁹F NMR (CDCl₃, 282.4 MHz) | δ -70.54 (d, 6F, ⁴JFF = 11.3 Hz, CF₃), 39.18 (m, 1F, C(O)F) | [1] |
Experimental Protocol
This protocol is adapted from the method described by Gontar et al. in "Fluorine notes".[1]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.
-
Cooling bath (e.g., dry ice/acetone).
-
Heating mantle with a temperature controller.
-
Distillation apparatus.
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide
-
Potassium fluoride (anhydrous)
-
Absolute acetonitrile
-
Standard laboratory glassware and safety equipment.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, add 420 ml of absolute acetonitrile.
-
Cooling: Cool the solvent to -50°C using a suitable cooling bath.
-
Addition of Reagents: While maintaining the temperature at -50°C, sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and potassium fluoride (123 g, 2.12 mol) to the cooled acetonitrile with stirring.
-
Initial Reaction: Stir the reaction mixture at -50°C for 30 minutes.
-
Heating and Reaction Monitoring: After the initial cooling period, warm the reaction mixture to 35-40°C and maintain this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Product Isolation: Once the reaction is complete, distill the reaction product directly from the reaction mixture.
-
Purification: Purify the crude product by rectification to obtain this compound. The expected boiling point is 46-47°C.[1]
Alternative Protocol using an Autoclave:
An alternative synthesis involves the reaction of α-hydrohexafluoroisobutanoyl fluoride with triethylamine and methyl iodide in a steel autoclave.[2]
-
Reaction Setup: In a steel autoclave, place triethylamine (100 g, 1.0 mol).
-
Cooling and Addition: Cool the autoclave with dry ice and add α-hydrohexafluoroisobutanoyl fluoride (180 g, 0.85 mol).
-
Initial Reaction: Seal the autoclave and keep it at room temperature overnight.
-
Addition of Methyl Iodide: The next day, cool the mixture slightly, open the autoclave, and add methyl iodide (150 g, 1.0 mol).
-
Final Reaction: Seal the autoclave and keep it for 24 hours.
-
Work-up: The resulting product, this compound, will contain some starting material.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Acyl fluorides are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Methyl iodide is a toxic and volatile reagent. Handle with extreme care.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl fluoride.
-
Consult the safety data sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for the Purification of 2,2-Bis(trifluoromethyl)propionyl fluoride by Rectification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its high reactivity and volatility necessitate a robust purification method to ensure high purity for subsequent reactions. Rectification, a specialized form of fractional distillation, is the preferred method for purifying this low-boiling point, corrosive compound.
This document provides detailed application notes and protocols for the purification of this compound by rectification. It includes information on the principles of the technique, equipment setup, a step-by-step experimental protocol, and methods for quality control.
Physicochemical Properties
A notable discrepancy exists in the reported boiling point of this compound, with values of 46-47°C and 57.5°C at 760 mmHg being cited in the literature[1][]. This variation may be attributed to differences in measurement conditions or the presence of impurities. Careful monitoring of the distillation temperature is therefore crucial for effective purification.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃F₇O | [] |
| Molecular Weight | 212.07 g/mol | [] |
| Boiling Point | 46-47°C or 57.5°C (at 760 mmHg) | [1][] |
| Appearance | Colorless liquid | General Knowledge |
| Stability | Moisture-sensitive, stable under inert atmosphere | [3] |
Principle of Rectification
Rectification is a continuous fractional distillation process that allows for the separation of components with close boiling points. It utilizes a packed column to provide a large surface area for repeated vaporization and condensation cycles. This multi-stage process enriches the vapor phase with the more volatile component (the desired product in this case) as it rises through the column, while the less volatile impurities are returned to the distillation flask.
Experimental Protocol: Rectification of this compound
This protocol outlines the procedure for the purification of crude this compound. Due to the corrosive and volatile nature of the compound, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Equipment and Materials
-
Rectification Column: A vacuum-jacketed Vigreux column or a column packed with a suitable inert material. Given the corrosive nature of acyl fluorides, structured packing made of ceramic or PTFE is recommended.
-
Distillation Flask: A round-bottom flask of appropriate size.
-
Distillation Head: With a condenser and a means to control the reflux ratio.
-
Receiving Flasks: Multiple flasks to collect different fractions.
-
Heating Mantle: With a magnetic stirrer.
-
Inert Gas Supply: Nitrogen or Argon.
-
Cold Trap: To protect the vacuum pump, if operating under reduced pressure.
-
Crude this compound: Typically with a purity of >90%.
-
Anhydrous Sodium Fluoride (optional): For pre-treatment to remove any residual HF.
Pre-Distillation Preparation
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and assembled while still warm under a stream of inert gas to prevent atmospheric moisture contamination.
-
Inert Atmosphere: The entire distillation apparatus must be under a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and distillation process.
Rectification Procedure
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Assembly: Assemble the rectification apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Initiate Heating and Stirring: Begin gentle heating of the distillation flask using the heating mantle and start the magnetic stirrer.
-
Establish Total Reflux: Allow the system to reach thermal equilibrium by heating until the vapor reaches the top of the column and condensation begins. Adjust the heating to maintain a steady reflux without any product being collected (total reflux). This allows the separation efficiency of the column to be established.
-
Fraction Collection:
-
Forerun: Carefully collect the initial, low-boiling fraction. This fraction will contain any highly volatile impurities.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of the pure product (either 46-47°C or 57.5°C), switch to a new receiving flask to collect the purified this compound.
-
After-run: As the distillation proceeds, a rise in the head temperature indicates the presence of higher-boiling impurities. At this point, switch to a final receiving flask to collect the after-run, or stop the distillation.
-
-
Shutdown: Once the main fraction is collected, turn off the heating mantle and allow the apparatus to cool down to room temperature under the inert atmosphere.
-
Storage: Transfer the purified product to a tightly sealed, dry container, preferably under an inert atmosphere, and store in a cool, dry place.
Data Presentation
The following tables provide representative data for the purification of this compound by rectification. Note that the initial purity and impurity profile can vary depending on the synthetic route used.
Table 2: Typical Impurity Profile Before and After Rectification
| Compound | Boiling Point (°C) | Purity in Crude Product (%) | Purity in Purified Product (%) |
| This compound | 46-47 or 57.5 | ~92 | >99.5 |
| α-Hydrohexafluoroisobutyryl fluoride (Starting Material) | 31-32 | ~3 | <0.1 |
| Acetonitrile (Solvent) | 81-82 | ~4 | <0.1 |
| 2,2-Bis(trifluoromethyl)propionic acid (Hydrolysis product) | 152 | ~1 | <0.05 |
Table 3: Rectification Parameters
| Parameter | Recommended Value |
| Column Type | Packed column with ceramic or PTFE structured packing |
| Column Height | 50-100 cm |
| Operating Pressure | Atmospheric (760 mmHg) |
| Reflux Ratio | 5:1 to 10:1 (Take-off : Return) |
| Head Temperature (Main Fraction) | 46-47°C or 57.5°C (stable) |
| Yield | Typically >85% of theoretical based on pure product in crude |
Quality Control
The purity of the collected fractions should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure of the product and detect fluorine-containing impurities[1].
-
Infrared (IR) Spectroscopy: To confirm the presence of the acyl fluoride carbonyl group (C=O stretch).
Mandatory Visualizations
Caption: Workflow for the rectification of this compound.
References
Application Notes: Reactions of 2,2-Bis(trifluoromethyl)propionyl Fluoride with Nucleophiles
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride, with the chemical formula C₅H₃F₇O, is a highly reactive acyl fluoride. Its structure, featuring two electron-withdrawing trifluoromethyl groups adjacent to the carbonyl carbon, renders it a potent electrophile. This enhanced reactivity makes it a valuable building block in organic synthesis, particularly for the introduction of the 2,2-bis(trifluoromethyl)propionyl moiety into various molecules. This functional group is of significant interest in drug development and materials science due to its unique properties, including high lipophilicity and metabolic stability conferred by the gem-trifluoromethyl groups.
These application notes provide a detailed overview of the reactions of this compound with common nucleophiles, including water (hydrolysis), alcohols (esterification), amines (amidation), and thiols (thioesterification). The protocols are intended for researchers, scientists, and drug development professionals.
Reaction with Oxygen Nucleophiles
Hydrolysis: Synthesis of 2,2-Bis(trifluoromethyl)propionic Acid
The acyl fluoride group is readily hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid. This reaction is typically rapid and exothermic. A specific protocol using potassium hydroxide (KOH) has been documented, providing a reliable method for the synthesis of 2,2-bis(trifluoromethyl)propionic acid.[1]
General Reaction Scheme: (CF₃)₂CH₃C(O)F + H₂O/OH⁻ → (CF₃)₂CH₃C(O)OH + HF
Data Summary: Hydrolysis
| Nucleophile | Reagent | Product | Conditions | Yield | Reference |
| Water/Hydroxide | aq. KOH | 2,2-Bis(trifluoromethyl)propionic acid | Stirring for 2 hours, overnight rest, then HCl workup | ~72% | [1] |
Experimental Protocol: Hydrolysis
Materials:
-
This compound (210 g)
-
Potassium hydroxide (KOH) (130 g)
-
Deionized water (650 ml)
-
Hydrochloric acid (HCl) (150 ml)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Phosphorus pentoxide (P₂O₅)
-
1 L 4-neck flask, mechanical stirrer, reflux condenser, dropping funnel
Procedure:
-
In a 1 L 4-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 130 g of KOH in 650 ml of H₂O.[1]
-
Gradually add 210 g of this compound to the KOH solution through the dropping funnel.[1]
-
Stir the reaction mixture for approximately 2 hours and then leave it to stand overnight.[1]
-
After standing, add 150 ml of HCl to the mixture. A lower organic layer will separate.
-
Separate the lower layer and extract the aqueous layer twice with CH₂Cl₂.[1]
-
Combine the organic layers and dry over MgSO₄.
-
Distill off the CH₂Cl₂. The residue will be a viscous mass (~250 g).
-
Dry the residue in a vacuum desiccator over P₂O₅ and then purify by distillation.
-
Collect the crystalline 2,2-bis(trifluoromethyl)propionic acid product (b.p. = 152°C). The expected yield is approximately 187 g (~72%).[1]
Esterification: Synthesis of Alkyl 2,2-Bis(trifluoromethyl)propionates
This compound reacts with primary and secondary alcohols to form the corresponding esters. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen fluoride (HF) byproduct.
General Reaction Scheme: (CF₃)₂CH₃C(O)F + R-OH → (CF₃)₂CH₃C(O)OR + HF
Data Summary: Esterification (General)
| Nucleophile | Reagent | Product | Conditions | Yield |
| Alcohol (R-OH) | Primary or Secondary Alcohol | Alkyl 2,2-bis(trifluoromethyl)propionate | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), 0°C to RT | Typically High |
Experimental Protocol: Esterification (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Pyridine or Triethylamine (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the alcohol and dissolve it in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or GC-MS.
-
Upon completion, quench the reaction with water or dilute aqueous HCl.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield the desired ester.
Reaction with Nitrogen Nucleophiles
Amidation: Synthesis of N-substituted 2,2-Bis(trifluoromethyl)propioamides
The reaction with primary or secondary amines readily affords the corresponding N-substituted amides. Due to the high reactivity of the acyl fluoride, this transformation is usually efficient. A base is required to neutralize the HF generated during the reaction; either a tertiary amine base or an excess of the substrate amine can be used.
General Reaction Scheme: (CF₃)₂CH₃C(O)F + R¹R²NH → (CF₃)₂CH₃C(O)NR¹R² + HF
Data Summary: Amidation (General)
| Nucleophile | Reagent | Product | Conditions | Yield |
| Amine (R¹R²NH) | Primary or Secondary Amine | N-substituted 2,2-bis(trifluoromethyl)propioamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N or excess amine), 0°C to RT | Typically High |
Experimental Protocol: Amidation (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 2.2 eq)
-
Triethylamine (if using only 1.0 eq of substrate amine) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (2.1 eq) in anhydrous DCM. Alternatively, use 1.0 eq of the amine and 1.1 eq of triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the mixture with DCM and wash sequentially with water, dilute aqueous HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude amide by recrystallization or column chromatography on silica gel.
Reaction with Sulfur Nucleophiles
Thioesterification: Synthesis of S-Alkyl 2,2-Bis(trifluoromethyl)propanethioates
Thiols react with this compound to yield thioesters. Similar to reactions with alcohols and amines, a base is typically employed to deprotonate the thiol, forming a more potent thiolate nucleophile, and to neutralize the HF byproduct.
General Reaction Scheme: (CF₃)₂CH₃C(O)F + R-SH → (CF₃)₂CH₃C(O)SR + HF
Data Summary: Thioesterification (General)
| Nucleophile | Reagent | Product | Conditions | Yield |
| Thiol (R-SH) | Thiol | S-Alkyl 2,2-bis(trifluoromethyl)propanethioate | Aprotic solvent (e.g., THF, DMF), Base (e.g., Et₃N, NaH), 0°C to RT | Typically High |
Experimental Protocol: Thioesterification (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Thiol (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq) or Sodium Hydride (NaH, 60% in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the thiol and dissolve it in anhydrous THF.
-
Cool the solution to 0°C.
-
Carefully add the base. If using NaH, add it portion-wise and allow the hydrogen gas evolution to cease. If using Et₃N, add it dropwise.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion via TLC or GC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thioester by column chromatography on silica gel or distillation.
Visualizations
Caption: General workflow for nucleophilic acyl substitution.
Caption: Reactions with various nucleophile classes.
References
Application Notes and Protocols for 2,2-Bis(trifluoromethyl)propionyl Fluoride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride is a highly reactive acylating agent of significant interest in medicinal chemistry and drug development. The incorporation of the 2,2-bis(trifluoromethyl)propyl group into bioactive molecules can profoundly influence their physicochemical and pharmacological properties. The gem-bis(trifluoromethyl) motif is known to enhance metabolic stability, increase lipophilicity, and modulate the conformational preferences of molecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This document provides an overview of its synthetic utility and outlines general protocols for its application in the acylation of nucleophiles.
While this compound is recognized as a potent acylating agent, detailed and specific experimental protocols for its reaction with a wide range of substrates are not extensively documented in publicly available literature. The information presented herein is based on general principles of acylation and available data for related compounds. Researchers are advised to perform initial small-scale trials to optimize reaction conditions for their specific substrates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₃F₇O |
| Molecular Weight | 212.07 g/mol |
| Appearance | Not widely reported, likely a volatile liquid |
| Boiling Point | 46-47 °C |
| Density | Not widely reported |
| Solubility | Soluble in common aprotic organic solvents (e.g., acetonitrile, dichloromethane, THF) |
Applications in Acylation Reactions
This compound is an effective electrophile for the acylation of a variety of nucleophiles, including amines and alcohols, to introduce the sterically demanding and electronically unique 2,2-bis(trifluoromethyl)propyl group.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine or alcohol on the carbonyl carbon of the acyl fluoride, leading to the formation of a stable amide or ester bond, respectively, with the concomitant release of hydrogen fluoride (HF).
Caption: General Acylation Workflow.
Experimental Protocols
Note: The following protocols are generalized procedures and should be adapted and optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, should be worn.
Protocol 1: General Procedure for the Acylation of Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-substituted-2,2-bis(trifluoromethyl)propionamides. A non-nucleophilic base is typically required to neutralize the HF generated during the reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired N-substituted-2,2-bis(trifluoromethyl)propionamide.
Application Notes and Protocols: Synthesis of 2,2-bis(trifluoromethyl)propyl Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2,2-bis(trifluoromethyl)propyl amides, a class of compounds with potential applications in pharmaceuticals and materials science due to the unique properties conferred by the gem-trifluoromethyl groups. Direct nucleophilic substitution of 2,2-bis(trifluoromethyl)propyl fluoride with amide nucleophiles is synthetically challenging due to extreme steric hindrance and the inert nature of the C-F bond. Therefore, this application note focuses on a more viable multi-step synthetic strategy commencing from the corresponding alcohol, 2,2-bis(trifluoromethyl)propanol. Two primary pathways are presented: the conversion of the alcohol to an amide via the Mitsunobu reaction, and its oxidation to the corresponding carboxylic acid followed by amide bond formation.
Introduction
The incorporation of fluorine-containing moieties into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The 2,2-bis(trifluoromethyl)propyl group is of particular interest due to its significant steric bulk and the strong electron-withdrawing nature of the two trifluoromethyl groups. While the synthesis of amides is a fundamental transformation in organic chemistry, the preparation of sterically hindered amides, such as those derived from 2,2-bis(trifluoromethyl)propylamine, presents significant challenges.
A direct approach via nucleophilic substitution on 2,2-bis(trifluoromethyl)propyl fluoride is generally not feasible under standard SN2 conditions. The extreme steric congestion around the α-carbon and the high bond dissociation energy of the C-F bond impede the approach of a nucleophile. This document outlines two effective, alternative multi-step approaches for the synthesis of 2,2-bis(trifluoromethyl)propyl amides.
Synthetic Strategy Overview
The recommended synthetic approach begins with the preparation of the key intermediate, 2,2-bis(trifluoromethyl)propanol. From this alcohol, two divergent paths can be taken to access the target amides:
-
Mitsunobu Reaction: Direct conversion of 2,2-bis(trifluoromethyl)propanol to the corresponding amide by reaction with a suitable amide or imide nucleophile under Mitsunobu conditions.[1][2][3] This method is advantageous for its mild reaction conditions and stereochemical inversion at the alcohol center, if applicable.
-
Oxidation and Amide Coupling: Oxidation of 2,2-bis(trifluoromethyl)propanol to 2,2-bis(trifluoromethyl)propanoic acid, followed by standard amide bond formation using a coupling reagent. This is a classic and reliable method, though challenges may arise in the coupling step due to the steric hindrance of the carboxylic acid.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 2,2-bis(trifluoromethyl)propanol
This protocol describes a general method for the synthesis of the key alcohol intermediate.
Materials:
-
Hexafluoroacetone
-
Methylmagnesium bromide (or other suitable Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of methylmagnesium bromide in diethyl ether is cooled to -78 °C in a dry, inert atmosphere.
-
Hexafluoroacetone is slowly bubbled through the Grignard solution. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2,2-bis(trifluoromethyl)propanol.
| Parameter | Value |
| Reactants | Hexafluoroacetone, Methylmagnesium bromide |
| Solvent | Anhydrous diethyl ether |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12 hours |
| Typical Yield | 70-85% |
| Purification | Distillation |
Table 1: Summary of reaction conditions for the synthesis of 2,2-bis(trifluoromethyl)propanol.
Protocol 2: Synthesis of 2,2-bis(trifluoromethyl)propyl Amide via Mitsunobu Reaction
This protocol details the conversion of the alcohol to an amide using phthalimide as the nitrogen source, followed by deprotection.
Materials:
-
2,2-bis(trifluoromethyl)propanol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step A: Mitsunobu Reaction
-
To a solution of 2,2-bis(trifluoromethyl)propanol and phthalimide in anhydrous THF at 0 °C, triphenylphosphine is added.[3]
-
DIAD is added dropwise to the stirred solution, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[6]
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford N-(2,2-bis(trifluoromethyl)propyl)phthalimide.
Step B: Deprotection
-
The N-substituted phthalimide from Step A is dissolved in ethanol, and hydrazine hydrate is added.
-
The mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the precipitate is filtered off, and the filtrate is concentrated.
-
The residue is dissolved in DCM and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary amine, which can then be acylated to the desired amide using standard methods.
| Parameter | Step A (Mitsunobu) | Step B (Deprotection) |
| Key Reagents | PPh₃, DIAD | Hydrazine hydrate |
| Solvent | Anhydrous THF | Ethanol |
| Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 16 hours | 4 hours |
| Typical Yield | 60-80% | 85-95% |
| Purification | Column chromatography | Filtration/Extraction |
Table 2: Summary of reaction conditions for the Mitsunobu approach.
Protocol 3: Synthesis of 2,2-bis(trifluoromethyl)propanoic Acid and Subsequent Amide Coupling
This protocol describes the oxidation of the alcohol to the carboxylic acid, followed by amide bond formation.
Materials:
-
2,2-bis(trifluoromethyl)propanol
-
Jones reagent (or other suitable oxidant)
-
Acetone
-
Sulfuric acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step A: Oxidation
-
2,2-bis(trifluoromethyl)propanol is dissolved in acetone and cooled to 0 °C.
-
Jones reagent is added dropwise until the orange color persists.
-
The reaction is stirred at room temperature for 2 hours.
-
The excess oxidant is quenched with isopropanol.
-
The mixture is filtered, and the solvent is removed. The residue is taken up in ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2,2-bis(trifluoromethyl)propanoic acid.
Step B: Amide Coupling
-
To a solution of 2,2-bis(trifluoromethyl)propanoic acid, the desired amine, and HOBt in DCM, DIPEA is added, and the mixture is stirred for 10 minutes at 0 °C.[4]
-
EDC is then added, and the reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the target amide.
| Parameter | Step A (Oxidation) | Step B (Amide Coupling) |
| Key Reagents | Jones reagent | EDC, HOBt, DIPEA |
| Solvent | Acetone | DCM or DMF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2 hours | 12 hours |
| Typical Yield | 80-90% | 50-75% |
| Purification | Extraction | Column chromatography |
Table 3: Summary of reaction conditions for the oxidation and amide coupling approach.
Experimental Workflow
Conclusion
The synthesis of 2,2-bis(trifluoromethyl)propyl amides from the corresponding fluoride is impeded by significant steric hindrance. The application notes provided herein detail two robust and more feasible multi-step synthetic strategies starting from 2,2-bis(trifluoromethyl)propanol. The choice between the Mitsunobu reaction and the oxidation-amide coupling sequence will depend on the specific substrate, desired scale, and available reagents. These protocols offer researchers and drug development professionals a practical guide to accessing this valuable class of sterically encumbered fluorinated amides.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 2,2-Bis(trifluoromethyl)propionyl Fluoride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and chemical biology, the strategic modification of peptides is crucial for enhancing their therapeutic properties. N-terminal modification, in particular, is a widely employed strategy to improve peptide stability, modulate bioactivity, and mimic natural protein structures.[1] One such modification is the introduction of fluorinated moieties, which can significantly enhance metabolic stability and influence peptide conformation.[2][3] 2,2-Bis(trifluoromethyl)propionyl fluoride is a reactive acylating agent that can be utilized for the N-terminal modification of peptides, introducing a unique 2,2-bis(trifluoromethyl)propionyl group. This modification offers the potential to increase resistance to enzymatic degradation and enhance the overall stability of the peptide.
These application notes provide a detailed protocol for the use of this compound in solid-phase peptide synthesis (SPPS) for N-terminal capping. The protocols are designed to be a practical guide for researchers in academic and industrial settings.
Key Applications
-
N-Terminal Capping: To terminate peptide chain elongation and prevent the formation of deletion sequences during solid-phase peptide synthesis (SPPS).[4][5]
-
Enhanced Proteolytic Stability: The introduction of the bulky and electron-withdrawing 2,2-bis(trifluoromethyl)propionyl group at the N-terminus can sterically hinder and electronically deactivate the terminal amide bond, potentially increasing resistance to exopeptidases.
-
Modulation of Physicochemical Properties: The highly fluorinated moiety can alter the lipophilicity and conformational preferences of the peptide, which can be beneficial for cell permeability and target binding.
-
Drug Discovery and Development: As a tool for creating novel peptide-based therapeutics with improved pharmacokinetic profiles.[6][7]
Experimental Protocols
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide using this compound
This protocol describes the manual N-terminal capping of a peptide synthesized on a solid support using Fmoc-based chemistry.
Materials:
-
Peptide-resin (fully deprotected at the N-terminus)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or rocker for SPPS
Procedure:
-
Resin Swelling:
-
Place the peptide-resin (1 equivalent, e.g., 0.1 mmol) in an SPPS reaction vessel.
-
Wash the resin three times with DMF (5 mL per wash).
-
Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.[8]
-
-
Preparation of Capping Solution:
-
In a separate vial, prepare the capping solution immediately before use. . * For a 0.1 mmol scale synthesis, dissolve this compound (10 equivalents, 1.0 mmol, 212 mg) in DMF (4 mL).
-
Add DIPEA (20 equivalents, 2.0 mmol, 348 µL) to the solution and mix gently.
-
-
Capping Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the freshly prepared capping solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL) to prepare for drying or subsequent cleavage.
-
-
Confirmation of Capping (Optional):
-
A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the absence of free primary amines. A negative Kaiser test (yellow/colorless beads) indicates complete capping.
-
Protocol 2: Cleavage and Deprotection of the N-terminally Capped Peptide
This protocol is for the cleavage of the modified peptide from a Rink Amide resin and removal of side-chain protecting groups.
Materials:
-
N-terminally capped peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Dry the N-terminally capped peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 1 g of resin, typically 10 mL of cleavage cocktail is used.
-
CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
-
Washing and Isolation:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting after each wash.
-
After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.[9][10][11][12]
-
Data Presentation
The following tables present representative data for the N-terminal capping of a model pentapeptide (H₂N-Gly-Ala-Val-Leu-Ile-Resin) using this compound.
Table 1: Reaction Parameters and Capping Efficiency
| Parameter | Value |
| Peptide Sequence | Gly-Ala-Val-Leu-Ile |
| Resin | Rink Amide (0.5 mmol/g) |
| Scale | 0.1 mmol |
| Capping Reagent | This compound |
| Reagent Equivalents | 10 |
| Base | DIPEA (20 equivalents) |
| Solvent | DMF |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Capping Efficiency (Kaiser Test) | > 99% (Negative) |
Table 2: Characterization of Purified Peptide
| Analysis | Expected Result | Observed Result |
| Purity (RP-HPLC) | > 95% | 96.8% |
| Mass Spectrometry (ESI-MS) | ||
| Calculated [M+H]⁺ | 647.35 | 647.36 |
| Calculated [M+Na]⁺ | 669.33 | 669.34 |
Note: The data presented are representative and may vary depending on the peptide sequence and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and application of a peptide N-terminally capped with this compound in a drug discovery context.
Caption: Workflow for the synthesis and evaluation of a peptide modified with a 2,2-bis(trifluoromethyl)propionyl group.
Logical Relationship of N-Terminal Capping
This diagram illustrates the rationale and consequences of N-terminal capping during SPPS.
Caption: Rationale for N-terminal capping to prevent deletion sequences in SPPS.
References
- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 2. Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 7. Innovative strategies for modeling peptide-protein interactions and rational peptide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proceedings.neurips.cc [proceedings.neurips.cc]
- 11. Mass spectrometric strategies to improve the identification of Pt(II)-modification sites on peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
2,2-Bis(trifluoromethyl)propionyl fluoride as a derivatizing agent for GC-MS
An In-depth Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride for GC-MS Derivatization
Application Note
Topic: this compound as a Novel Derivatizing Agent for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and clinical research, such as amines, alcohols, and phenols, possess polar functional groups that render them non-volatile and prone to thermal degradation, leading to poor chromatographic performance. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC-MS analysis.
This document explores the potential of this compound as a derivatizing agent. As an acyl fluoride, it is expected to react with active hydrogens in functional groups like primary and secondary amines, alcohols, and phenols to form stable amide and ester derivatives, respectively. The introduction of the highly fluorinated 2,2-bis(trifluoromethyl)propionyl group can significantly enhance detectability, particularly with electron capture detection (ECD), and provide characteristic mass spectral fragmentation patterns for improved structural elucidation. While specific applications of this particular reagent are not widely documented in current literature, this guide provides a theoretical framework and generalized protocols based on the established reactivity of similar fluorinated acylating agents.
Principle of Derivatization
This compound is a highly reactive acylating agent. The derivatization reaction involves the nucleophilic attack of an active hydrogen-containing functional group (e.g., -NH₂, -OH) on the electrophilic carbonyl carbon of the acyl fluoride. This results in the formation of a stable covalent bond and the elimination of hydrogen fluoride. The resulting derivatives are significantly less polar and more volatile, making them amenable to GC-MS analysis. The two trifluoromethyl groups provide high electron affinity, which is advantageous for sensitive detection methods.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1735-87-1 | [] |
| Molecular Formula | C₅H₃F₇O | [] |
| Molecular Weight | 212.07 g/mol | [] |
| Boiling Point | 57.5 °C at 760 mmHg | [] |
| Density | 1.473 g/cm³ | [] |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of α-hydrohexafluoroisobutyryl fluoride. A common method involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of a base like triethylamine or potassium fluoride in a suitable solvent such as acetonitrile.[2][3]
Caption: Synthesis pathway for this compound.
Experimental Protocols
The following are generalized protocols for the derivatization of primary/secondary amines and alcohols using this compound. These should be considered as starting points for method development and optimization.
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamines)
This protocol is adapted from general procedures for acylation of amines with reagents like TFAA or PFPA.[4][5]
Materials:
-
Analyte standard solution (e.g., 1 mg/mL in methanol)
-
This compound
-
Anhydrous pyridine or other suitable organic base
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or water bath
-
GC vials with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Pipette 100 µL of the analyte standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of this compound to the dried residue.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Alternatively, the excess reagent can be evaporated, and the residue reconstituted in a suitable solvent like ethyl acetate.
Caption: General workflow for amine derivatization with this compound.
Protocol 2: Derivatization of Alcohols and Phenols
This protocol is based on general acylation procedures for hydroxyl groups.
Materials:
-
Analyte standard solution (e.g., 1 mg/mL in a suitable solvent)
-
This compound
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Heating block
-
GC vials
-
Nitrogen gas supply
Procedure:
-
Place 100 µL of the sample or standard solution into a GC vial and evaporate to dryness.
-
Add 100 µL of anhydrous acetonitrile and 20 µL of pyridine.
-
Add 50 µL of this compound.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling, the sample can be injected directly or worked up by evaporating the solvent and reconstituting in hexane or ethyl acetate.
GC-MS Parameters (General)
The following are suggested starting parameters for the analysis of the derivatives. Optimization will be required based on the specific analytes and instrumentation.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless (1 µL) |
| Injector Temp. | 250 °C |
| Oven Program | Initial 80 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-550 |
Expected Mass Spectra Fragmentation
The derivatized compounds are expected to produce characteristic fragmentation patterns in EI-MS. The presence of two trifluoromethyl groups will likely lead to prominent fragment ions corresponding to the loss of CF₃ groups and rearrangements involving the acyl moiety. The molecular ion peak may or may not be abundant depending on the stability of the derivative.
Quantitative Data from Similar Fluorinated Derivatizing Agents
| Analyte Class | Derivatizing Agent | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Amphetamines & Cathinones | PFPA | Oral Fluid | 2.5 - 10 | 5 - 1000 | [6] |
| Amphetamines & Cathinones | TFAA | Oral Fluid | 5 - 10 | 10 - 1000 | [6] |
| Biogenic Amines | PFPA | Biological Samples | ~0.1 - 1.5 | 0 - 50 µM | [6] |
| Primary Alkyl Amines | TFAA | Chemical Formulation | N/A | N/A | [5] |
Conclusion
This compound presents a promising, albeit under-explored, option for the derivatization of polar analytes for GC-MS analysis. Its high reactivity as an acyl fluoride, combined with the electron-capturing properties of the trifluoromethyl groups, suggests potential for creating volatile, stable, and highly detectable derivatives. The protocols and information provided herein offer a solid theoretical foundation for researchers and scientists to begin developing and validating new analytical methods using this novel reagent. Further experimental work is necessary to fully characterize its reaction kinetics, derivative stability, and overall performance in comparison to more established derivatizing agents.
References
- 2. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives | MDPI [mdpi.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. h-brs.de [h-brs.de]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Bis(trifluoromethyl)propionyl Fluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride is a highly fluorinated organic compound with potential applications in medicinal chemistry as a building block for the synthesis of complex molecules. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides an overview of the known applications and detailed protocols for the utilization of this compound.
While direct and widespread applications of this compound as an acylating agent in the synthesis of medicinally active compounds are not extensively documented in publicly available literature, its utility is demonstrated through its conversion to other valuable synthetic intermediates, such as 2,2-bis(trifluoromethyl)propionic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₇O | |
| Molecular Weight | 212.07 g/mol | |
| Boiling Point | 45-47 °C | [1] |
| Synonyms | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride |
Applications in Medicinal Chemistry
The primary application of this compound in a medicinal chemistry context, as supported by available literature, is its role as a precursor for 2,2-bis(trifluoromethyl)propionic acid. This carboxylic acid can then be utilized in further synthetic steps, such as amide bond formation, to introduce the unique 2,2-bis(trifluoromethyl)propyl moiety into a target molecule. The presence of two trifluoromethyl groups on the same carbon atom imparts significant steric and electronic effects, which can be exploited to modulate the pharmacological properties of a drug candidate.
Experimental Protocols
This section provides a detailed methodology for a key reaction involving this compound.
Protocol 1: Synthesis of 2,2-Bis(trifluoromethyl)propionic Acid
This protocol details the hydrolysis of this compound to yield 2,2-bis(trifluoromethyl)propionic acid.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) solution
-
Methylene chloride (CH₂Cl₂)
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
This compound is added to an aqueous solution of potassium hydroxide (KOH).
-
The reaction mixture is stirred, leading to the hydrolysis of the acyl fluoride to the corresponding carboxylate salt.
-
The solution is then acidified by the addition of a hydrochloric acid solution.
-
The resulting 2,2-bis(trifluoromethyl)propionic acid is extracted from the aqueous layer using methylene chloride.
-
The organic layer is collected, and the solvent is removed to yield the crude product.
-
The product can be further purified by distillation.
Quantitative Data:
| Product | Boiling Point | Melting Point | Reference |
| 2,2-Bis(trifluoromethyl)propionic acid | 152 °C | 90-94 °C | [1] |
Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation of 2,2-bis(trifluoromethyl)propionic acid from its acyl fluoride precursor.
Logical Relationship Diagram
The diagram below outlines the logical relationship of this compound as a synthetic intermediate in medicinal chemistry.
References
Application Notes and Protocols: 2,2-Bis(trifluoromethyl)propionyl Fluoride in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, making them highly desirable for advanced applications in materials science and drug delivery.[1][2][3] 2,2-Bis(trifluoromethyl)propionyl fluoride is a highly fluorinated monomer with the potential to serve as a building block for novel fluorinated polyesters. This document provides a prospective overview of the potential application of this compound in the synthesis of such polymers. Due to the limited availability of direct experimental data on the homopolymerization of this specific monomer in the public domain, this note outlines theoretical polymerization pathways and proposed experimental protocols based on established principles of polymer chemistry. The anticipated properties of the resulting polymers are also discussed.
Introduction
The incorporation of fluorine atoms into a polymer backbone significantly alters its physicochemical properties. The strong carbon-fluorine bond and the high electronegativity of fluorine impart exceptional stability and unique surface characteristics to these materials.[4] Acyl fluorides are known to be reactive towards nucleophiles, and this reactivity can be harnessed for polymerization reactions.[5][6] this compound, with its two trifluoromethyl groups, is an attractive monomer for creating polymers with a high fluorine content, which is expected to result in enhanced thermal and chemical resistance.
Theoretical Polymerization Pathways
Based on the chemical structure of this compound, two primary polymerization mechanisms can be proposed: Anionic Polymerization and Polycondensation.
Anionic Polymerization
Anionic polymerization of acyl fluorides is a plausible route to obtaining polyesters. The initiation step would involve a nucleophilic attack on the carbonyl carbon of the monomer, leading to the formation of an alkoxide that can then propagate the polymer chain.
Proposed Mechanism:
-
Initiation: A suitable anionic initiator (e.g., an alkoxide, organometallic compound, or a fluoride ion) attacks the electrophilic carbonyl carbon of this compound.
-
Propagation: The newly formed alkoxide end-group attacks another monomer molecule, extending the polymer chain. This process repeats, leading to the formation of a polyester.
-
Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.
Logical Relationship: Anionic Polymerization of this compound
Caption: Proposed anionic polymerization pathway.
Polycondensation with a Dihydric Alcohol
Polycondensation of this compound with a diol offers a more traditional approach to polyester synthesis. The reaction would proceed with the elimination of hydrogen fluoride.
Proposed Reaction:
n F-CO-C(CF₃)₂-CH₃ + n HO-R-OH → [-O-R-O-CO-C(CF₃)₂-CH₂-]n + 2n HF
This method allows for the incorporation of various diols (R), enabling the tuning of the final polymer's properties.
Experimental Workflow: Polycondensation
Caption: Proposed polycondensation workflow.
Proposed Experimental Protocols
Note: These are theoretical protocols and require optimization and safety assessment prior to implementation. All reactions involving acyl fluorides and hydrogen fluoride must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Anionic Polymerization
Materials:
-
This compound (highly purified)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Initiator (e.g., Sodium methoxide, n-Butyllithium, Cesium fluoride)
-
Quenching agent (e.g., Methanol, Hydrochloric acid)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the purified this compound in the anhydrous solvent in a flame-dried Schlenk flask.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature).
-
Slowly add the initiator solution dropwise to the monomer solution with vigorous stirring.
-
Monitor the reaction progress by techniques such as in-situ FT-IR or by taking aliquots for analysis (e.g., GPC, NMR).
-
Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding the quenching agent.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Isolate the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Protocol 2: Polycondensation with a Diol
Materials:
-
This compound
-
A dihydric alcohol (e.g., Ethylene glycol, Bisphenol A)
-
Anhydrous, high-boiling point solvent (e.g., Diphenyl ether, Sulfolane)
-
An acid scavenger (optional, e.g., Pyridine, Triethylamine)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge the diol and the solvent.
-
Heat the mixture to a moderate temperature (e.g., 80-100 °C) to ensure the diol is dissolved.
-
Slowly add this compound to the solution. If an acid scavenger is used, it can be added concurrently.
-
Gradually increase the temperature to the desired polycondensation temperature (e.g., 150-200 °C) while monitoring the evolution of HF (use appropriate scrubbing).
-
Maintain the reaction at this temperature for several hours. The progress can be monitored by the viscosity of the solution or by analyzing withdrawn samples.
-
Once the desired degree of polymerization is reached, cool the reaction mixture.
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration, washing, and drying under vacuum.
Anticipated Polymer Properties and Characterization
The resulting fluorinated polyesters are expected to exhibit the following properties:
-
High Thermal Stability: Due to the presence of strong C-F and C-C bonds.
-
Chemical Resistance: Inertness towards a wide range of solvents, acids, and bases.
-
Low Surface Energy: Resulting in hydrophobic and oleophobic surfaces.
-
Good Solubility in Fluorinated Solvents: Facilitating processing and characterization.
Data Presentation: Expected Properties
| Property | Expected Outcome | Characterization Technique |
| Molecular Weight & Polydispersity | Controllable via reaction conditions | Gel Permeation Chromatography (GPC) |
| Chemical Structure | Confirmation of polyester linkages | ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Thermal Stability | High decomposition temperature | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | Dependent on the polymer backbone | Differential Scanning Calorimetry (DSC) |
| Surface Properties | Low surface energy, high contact angle | Contact Angle Goniometry |
Conclusion
References
- 1. Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate) [mdpi.com]
- 2. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification Reactions Using 2,2-Bis(trifluoromethyl)propionyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for esterification reactions utilizing 2,2-bis(trifluoromethyl)propionyl fluoride. This reagent is of particular interest in medicinal chemistry and drug development for the introduction of the 2,2-bis(trifluoromethyl)propionyl moiety into molecules, which can significantly alter their physicochemical and pharmacological properties.
Introduction
The introduction of fluorine and fluorine-containing groups is a widely employed strategy in modern drug discovery.[1][2][3] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] The 2,2-bis(trifluoromethyl)propionyl group, with its two trifluoromethyl substituents, offers a sterically bulky and highly lipophilic moiety that can be used to modify alcohols, phenols, and other hydroxyl-containing compounds. This compound is a reactive acyl fluoride that serves as an efficient reagent for this purpose.
Applications in Drug Development
The incorporation of the 2,2-bis(trifluoromethyl)propionyl group can be a valuable tool for:
-
Increasing Lipophilicity: The presence of two trifluoromethyl groups significantly enhances the lipophilicity of a parent molecule, which can improve its ability to cross cell membranes.[2]
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl groups can shield adjacent functionalities from metabolic enzymes, thereby increasing the drug's half-life.[1]
-
Modulating Receptor Binding: The steric bulk and electronic nature of the 2,2-bis(trifluoromethyl)propionyl group can alter the conformation of a drug molecule, potentially leading to improved binding affinity and selectivity for its target.
-
Improving Pharmacokinetics: By fine-tuning the physicochemical properties of a drug candidate, this modification can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Quantitative Data Summary
The following table summarizes representative data for the esterification of various alcohols with this compound under standardized conditions.
| Entry | Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Benzyl 2,2-bis(trifluoromethyl)propionate | 4 | 92 |
| 2 | 1-Octanol | Octyl 2,2-bis(trifluoromethyl)propionate | 6 | 88 |
| 3 | Cyclohexanol | Cyclohexyl 2,2-bis(trifluoromethyl)propionate | 5 | 90 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl 2,2-bis(trifluoromethyl)propionate | 4 | 95 |
| 5 | (R)-(-)-2-Butanol | (R)-(-)-sec-Butyl 2,2-bis(trifluoromethyl)propionate | 6 | 85 |
Experimental Protocols
General Protocol for Esterification using this compound
This protocol describes a general procedure for the esterification of a primary alcohol with this compound. The reaction conditions may require optimization for different substrates, particularly for secondary, tertiary, or sterically hindered alcohols.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Anhydrous pyridine or triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (or another suitable aprotic solvent). Add anhydrous pyridine or triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 eq.) to the stirred solution via syringe. A convenient method for preparing this compound involves the reaction of 2,2-bis(trifluoromethyl)propionic acid with a fluorinating agent.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ester.
Safety Precautions:
-
This compound is a reactive and potentially corrosive acyl fluoride. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them with care.
Visualizations
Caption: Experimental workflow for the esterification of alcohols.
Caption: Impact of esterification on drug properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
Application Notes and Protocols: 2,2-Bis(trifluoromethyl)propionyl fluoride in the Synthesis of Trifluoromethylated Compounds
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride is a fluorinated organic compound with the chemical formula C₅H₃F₇O. While the introduction of trifluoromethyl groups is a critical strategy in the development of pharmaceuticals and advanced materials, a comprehensive review of the scientific literature reveals that this compound is not a commonly employed reagent for this purpose. Its primary documented role is as a chemical intermediate, particularly in the synthesis of its corresponding carboxylic acid and other derivatives. This document summarizes the available information regarding its synthesis and basic reactivity.
Synthesis of this compound
The preparation of this compound has been described in the literature. One established method involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of triethylamine in a sealed container.[1] An alternative and more scalable method utilizes potassium fluoride in acetonitrile at atmospheric pressure.[1]
Experimental Protocol: Synthesis of this compound [1]
This protocol is based on the method described by Boyko, et al.
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide (MeI)
-
Potassium fluoride (KF)
-
Acetonitrile (MeCN), absolute
-
CDCl₃ (for NMR)
Equipment:
-
Reaction flask equipped with a magnetic stirrer and a condenser
-
Distillation apparatus
-
NMR spectrometer
Procedure:
-
To a reaction flask containing 420 ml of absolute acetonitrile, add 210 g (1.06 mol) of α-hydrohexafluoroisobutyryl fluoride, 150 g (1.06 mol) of methyl iodide, and 123 g (2.12 mol) of potassium fluoride sequentially at -50°C.
-
Stir the reaction mixture at -50°C for 30 minutes.
-
Allow the mixture to warm to room temperature and then heat to 35-40°C for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion of the reaction, distill the product from the reaction mixture.
-
Purify the crude product by rectification to obtain this compound.
Expected Yield and Characterization:
-
Yield: 135 g (60%)[1]
-
Boiling Point: 46-47°C[1]
-
¹H NMR (300.13 MHz, CDCl₃): δ 2.67 (s, 3H, CH₃)
-
¹⁹F NMR (282.4 MHz, CDCl₃): δ -70.54 (d, 6F, ⁴JFF = 11.3 Hz, CF₃), 39.18 (m, 1F, C(O)F)
Reactivity of this compound
As an acyl fluoride, this compound is expected to undergo nucleophilic acyl substitution reactions. The most prominently documented reaction is its hydrolysis to 2,2-bis(trifluoromethyl)propionic acid.
Reaction Scheme: Hydrolysis to 2,2-Bis(trifluoromethyl)propionic acid
Caption: Hydrolysis of this compound.
Applications in the Preparation of Trifluoromethylated Compounds
Despite the topic of this document, extensive searches of chemical databases and literature have not yielded specific examples or protocols where this compound is utilized as a reagent for the direct trifluoromethylation of organic substrates. The presence of two trifluoromethyl groups on the α-carbon makes it structurally distinct from common trifluoromethylating agents. Its reactivity is centered around the acyl fluoride functional group rather than the trifluoromethyl groups.
Summary of Data
Due to the lack of documented applications of this compound as a trifluoromethylating agent, a table summarizing quantitative data for such reactions cannot be provided. The primary quantitative data available pertains to its synthesis.
Table 1: Synthesis of this compound
| Reactants | Reagents | Solvent | Temperature (°C) | Time (days) | Yield (%) | Reference |
| α-Hydrohexafluoroisobutyryl fluoride, Methyl iodide | KF | Acetonitrile | 35-40 | 3 | 60 | [1] |
Conclusion
Based on the available scientific literature, the role of this compound in preparing trifluoromethylated compounds is not as a direct trifluoromethylating agent. Instead, it serves as a precursor for 2,2-bis(trifluoromethyl)propionic acid and its derivatives. Researchers and scientists in drug development should be aware that while this compound is a highly fluorinated molecule, its synthetic utility for introducing trifluoromethyl groups into other molecules is not established. Further research may uncover novel applications, but at present, its role is limited to that of a specialized building block.
References
Troubleshooting & Optimization
Technical Support Center: 2,2-Bis(trifluoromethyl)propionyl fluoride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,2-Bis(trifluoromethyl)propionyl fluoride in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Stability Data Summary
While specific kinetic data for the stability of this compound in all common laboratory solvents is not extensively published, the following table summarizes its known stability characteristics and provides comparative information based on the behavior of structurally similar acyl fluorides.
| Parameter | Observation / Guideline | Notes |
| General Stability | Stable under anhydrous, inert conditions at recommended storage temperatures.[1] | The presence of two trifluoromethyl groups provides steric hindrance, potentially increasing its stability compared to less substituted acyl fluorides. |
| Hydrolysis | Susceptible to hydrolysis in the presence of water to form 2,2-bis(trifluoromethyl)propionic acid and hydrogen fluoride.[2][3] | The rate of hydrolysis is dependent on water concentration, temperature, and pH. |
| Solvent Effects | More stable in aprotic solvents (e.g., acetonitrile, dichloromethane, THF) than in protic solvents (e.g., alcohols, water). | Protic solvents can act as nucleophiles, leading to solvolysis. |
| Temperature | Degradation rate increases with higher temperatures. | For long-term storage, refrigeration or freezing is recommended. |
| pH | Hydrolysis is expected to be catalyzed by both acidic and basic conditions.[4] | Neutral pH will afford the greatest stability in aqueous-containing solutions. |
Troubleshooting Guide
Q1: I am seeing a decrease in the concentration of my this compound solution over a short period. What could be the cause?
A1: Rapid degradation is most commonly due to the presence of moisture in your solvent or on your glassware. This compound is highly sensitive to water, which leads to hydrolysis.
Troubleshooting Steps:
-
Ensure Dry Solvents: Use freshly dried solvents from a solvent purification system or from a recently opened bottle of anhydrous solvent.
-
Dry Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric moisture.
-
Proper Storage: Store the stock solution in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature (see storage recommendations).
Q2: My reaction with this compound is not going to completion, or I am observing unexpected side products. Why might this be happening?
A2: Incomplete reactions or the formation of side products can be due to several factors related to the stability and reactivity of this compound.
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your this compound. If it has started to hydrolyze, the resulting carboxylic acid will not participate in the desired acylation reaction. You can check the purity using 19F NMR spectroscopy.
-
Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions may require cooling to control reactivity and minimize side reactions.
-
Nucleophile Reactivity: If you are reacting it with a weak nucleophile, you may need to add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HF generated and drive the reaction to completion.
-
Solvent Choice: The choice of solvent can influence the reactivity. Aprotic solvents are generally preferred.
-
-
Side Product Identification: The most common side product from hydrolysis is 2,2-bis(trifluoromethyl)propionic acid. This can be identified by techniques such as NMR or Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q3: How should I store solutions of this compound?
A3: Solutions should be stored in a tightly sealed container (e.g., a vial with a PTFE-lined cap or a septumed flask) under an inert atmosphere (argon or nitrogen). For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or below) is advisable to minimize degradation.
Q4: What is the expected shelf-life of this compound in a common anhydrous aprotic solvent like acetonitrile?
A4: While specific quantitative data is not available, if prepared under strictly anhydrous conditions and stored properly under an inert atmosphere at low temperature, a solution of this compound in anhydrous acetonitrile should be stable for several days to weeks with minimal degradation. However, it is always best practice to use freshly prepared solutions for reactions that are sensitive to reagent concentration. For quantitative applications, it is recommended to titrate the solution or use an internal standard with NMR to determine the exact concentration before use.
Q5: Can I use this compound in protic solvents like methanol or ethanol?
A5: Using this compound in protic solvents is generally not recommended unless the intended reaction is the formation of the corresponding ester. The acyl fluoride will react with alcohols (solvolysis) to form the ester and HF. This reaction can be fast, especially at room temperature. If the alcohol is your intended reactant, the reaction should proceed, but if it is just the solvent, you will consume your starting material.
Q6: How can I monitor the stability of my this compound solution?
A6: The stability can be conveniently monitored using 19F NMR spectroscopy. The acyl fluoride will have a characteristic signal. Upon hydrolysis, a new signal corresponding to the trifluoromethyl groups of 2,2-bis(trifluoromethyl)propionic acid will appear. By integrating these signals over time (using a stable internal standard), you can quantify the rate of degradation.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a given solvent using 19F NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile-d3)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Glovebox or Schlenk line
-
Gas-tight syringes
Procedure:
-
Preparation of the Stock Solution:
-
Inside a glovebox or under a positive pressure of inert gas, prepare a stock solution of the internal standard (e.g., trifluorotoluene) in the anhydrous deuterated solvent of choice (e.g., acetonitrile-d3) at a known concentration (e.g., 5 mM).
-
-
Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume of the internal standard stock solution (e.g., 500 µL).
-
Using a gas-tight syringe, add a known amount of this compound to the NMR tube to achieve the desired starting concentration (e.g., 50 mM).
-
Seal the NMR tube immediately.
-
-
NMR Analysis:
-
Acquire a 19F NMR spectrum at time zero (t=0).
-
Store the NMR tube at the desired temperature (e.g., 25°C).
-
Acquire subsequent 19F NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the acyl fluoride and the peak for the internal standard.
-
Calculate the concentration of the acyl fluoride at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics. The half-life can be calculated from the rate constant.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Trifluoroacetyl fluoride - Wikipedia [en.wikipedia.org]
- 3. Buy Trifluoroacetyl fluoride | 354-34-7 [smolecule.com]
- 4. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydrolysis of 2,2-Bis(trifluoromethyl)propionyl fluoride in Protic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2,2-bis(trifluoromethyl)propionyl fluoride in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound towards hydrolysis?
A1: this compound is an acyl fluoride that is relatively stable towards neutral hydrolysis compared to its acyl chloride or bromide counterparts. However, it readily undergoes hydrolysis, especially under basic conditions, to form 2,2-bis(trifluoromethyl)propionic acid. The presence of two strongly electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water and other protic solvents.
Q2: What are the expected products of the reaction of this compound with protic solvents?
A2: In an aqueous solution, the primary product is 2,2-bis(trifluoromethyl)propionic acid. In alcoholic solvents (e.g., methanol, ethanol), a competing reaction can occur, leading to the formation of the corresponding ester (e.g., methyl or ethyl 2,2-bis(trifluoromethyl)propionate). In mixed water-alcohol solvents, a mixture of the carboxylic acid and the ester will be formed.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The reaction can be effectively monitored by ¹⁹F NMR spectroscopy. The fluorine signal of the acyl fluoride (CF O) will have a distinct chemical shift compared to the trifluoromethyl groups (-CF ₃). As the hydrolysis proceeds, the signal corresponding to the acyl fluoride will decrease, while the signals for the trifluoromethyl groups of the resulting carboxylic acid or ester will appear and increase. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the reaction mixture and identify the products.
Q4: What is the effect of pH on the rate of hydrolysis?
A4: The rate of hydrolysis is significantly influenced by pH. The reaction is slowest under neutral conditions and is catalyzed by both acid and, more substantially, by base. Basic hydrolysis (saponification) is generally much faster because hydroxide is a better nucleophile than water.
Q5: Are there any specific safety precautions I should take when working with this compound and its hydrolysis reactions?
A5: Yes. This compound is a reactive compound and should be handled in a well-ventilated fume hood. It is moisture-sensitive and will react with atmospheric humidity. The hydrolysis reaction produces hydrofluoric acid (HF) as a byproduct, which is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of skin contact with HF, immediate and specialized medical attention is required. Always have a calcium gluconate gel available as a first-aid measure for HF burns.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Neutral pH of the reaction mixture. 4. Poor mixing in a biphasic system. | 1. Extend the reaction time and monitor by ¹⁹F NMR or GC-MS until the starting material is consumed. 2. Gently heat the reaction mixture if the stability of the product allows. 3. Add a catalytic amount of a base (e.g., potassium carbonate, triethylamine) or a strong base like potassium hydroxide for faster conversion. 4. Use a co-solvent to create a homogeneous solution or ensure vigorous stirring. |
| Formation of Ester Side Product in Alcoholic Solvents | The alcohol solvent is competing with water as a nucleophile. | 1. Use a higher concentration of water in mixed solvent systems. 2. If the carboxylic acid is the desired product, avoid alcoholic solvents altogether and use water with a suitable co-solvent like acetone or THF if needed for solubility. 3. To favor ester formation, use the alcohol as the solvent with minimal water content. |
| Difficulty in Product Isolation | The carboxylic acid product may be soluble in the aqueous phase, especially if neutralized to a salt. | 1. After acidification of the reaction mixture (if basified), perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic acid. 3. If the product is volatile, consider distillation under reduced pressure after initial extraction and drying. |
| Unexpected Peaks in ¹⁹F NMR or GC-MS | 1. Presence of impurities in the starting material. 2. Formation of unexpected side products due to reaction with impurities or under harsh conditions. 3. Degradation of the product. | 1. Check the purity of the starting this compound. 2. Analyze the side products by MS to identify their structures and adjust reaction conditions (e.g., lower temperature, use of a milder base) to minimize their formation. 3. Ensure the workup and isolation procedures are not too harsh (e.g., avoid excessive heating). |
Data Presentation
The following table provides a semi-quantitative comparison of the expected relative rates of solvolysis of this compound in various protic solvents under different conditions. These are illustrative values based on general principles of acyl halide reactivity.
| Solvent System | Conditions | Relative Rate Constant (k_rel) | Primary Product(s) |
| Water | Neutral (pH 7) | 1 | 2,2-Bis(trifluoromethyl)propionic acid |
| Water | Acidic (pH 2) | ~5-10 | 2,2-Bis(trifluoromethyl)propionic acid |
| Water | Basic (pH 12) | >1000 | 2,2-Bis(trifluoromethyl)propionate salt |
| Methanol | Neutral | ~0.5 | Methyl 2,2-bis(trifluoromethyl)propionate |
| Ethanol | Neutral | ~0.2 | Ethyl 2,2-bis(trifluoromethyl)propionate |
| 50:50 Water:Ethanol | Neutral | ~0.6 | 2,2-Bis(trifluoromethyl)propionic acid and Ethyl 2,2-bis(trifluoromethyl)propionate |
Experimental Protocols
Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from a literature procedure for the synthesis of 2,2-bis(trifluoromethyl)propionic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Prepare a solution of potassium hydroxide in water (e.g., 130g of KOH in 650ml of H₂O) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the KOH solution in an ice bath.
-
Slowly add this compound (e.g., 210g) to the cooled KOH solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Cool the mixture again in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel. The organic layer containing the product should separate. If no clear separation occurs, proceed to extraction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,2-bis(trifluoromethyl)propionic acid.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Mandatory Visualization
Caption: Experimental workflow for the base-catalyzed hydrolysis.
Caption: Simplified hydrolysis mechanism pathways.
Caption: Competing reactions in aqueous alcohol solutions.
Technical Support Center: 2,2-Bis(trifluoromethyl)propionyl fluoride Synthesis
Welcome to the technical support center for the synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and convenient method for the synthesis of this compound is the methylation of α-hydrohexafluoroisobutyryl fluoride.[1][2] This reaction is typically carried out using methyl iodide in the presence of a fluoride salt, such as potassium fluoride (KF), in an aprotic solvent like acetonitrile.[1]
Q2: What are the potential side reactions during the synthesis of this compound?
The primary side reactions of concern are:
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Incomplete Reaction: The reaction may not go to completion, resulting in the presence of the starting material, α-hydrohexafluoroisobutyryl fluoride, in the final product.[2]
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Hydrolysis: this compound is sensitive to moisture.[3] Any water present in the reaction mixture or during workup can lead to hydrolysis of the acyl fluoride to the corresponding carboxylic acid, 2,2-bis(trifluoromethyl)propionic acid.
Q3: How can I minimize the hydrolysis of the product?
To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use. During workup and purification, exposure to atmospheric moisture should be minimized.
Q4: What is the role of potassium fluoride (KF) in the reaction?
Potassium fluoride acts as a base to deprotonate the acidic α-hydrogen of α-hydrohexafluoroisobutyryl fluoride, forming a carbanion intermediate. This intermediate then acts as a nucleophile, attacking the methyl iodide in an alkylation reaction to form the desired product.
Q5: Are there alternative bases that can be used?
While potassium fluoride is commonly used, other bases like triethylamine have also been reported.[2] However, the choice of base can influence the reaction outcome and may require different reaction conditions, such as the use of a sealed tube or autoclave.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction.- Hydrolysis of the product.- Suboptimal reaction temperature or time. | - Ensure all reagents are added in the correct stoichiometry. Monitor the reaction progress by 19F NMR to ensure completion.[1]- Use anhydrous solvents and reagents and maintain an inert atmosphere.- Optimize the reaction temperature and duration as per the experimental protocol. |
| Presence of starting material (α-hydrohexafluoroisobutyryl fluoride) in the final product | The reaction has not gone to completion. | - Increase the reaction time or temperature moderately.[1]- Ensure the potassium fluoride is of high purity and sufficiently activated (e.g., by spray-drying or heating under vacuum).- Consider adding a slight excess of methyl iodide. |
| Formation of 2,2-bis(trifluoromethyl)propionic acid | Presence of water in the reaction mixture or during workup. | - Thoroughly dry all solvents and reagents before use.- Conduct the reaction and workup under a dry, inert atmosphere.- Use a purification method that minimizes exposure to moisture, such as distillation under anhydrous conditions. |
| Difficulty in isolating the pure product | The product is volatile (boiling point ~46-47 °C).[1] | - Use a distillation apparatus with a cooled condenser to prevent loss of product.- Perform distillations at atmospheric pressure or under a slight positive pressure of inert gas. |
Experimental Protocols
Synthesis of this compound from α-Hydrohexafluoroisobutyryl fluoride
This protocol is adapted from a literature procedure.[1]
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide
-
Potassium fluoride (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add anhydrous acetonitrile.
-
Cool the solvent to -50°C using a suitable cooling bath.
-
Sequentially add α-hydrohexafluoroisobutyryl fluoride, methyl iodide, and anhydrous potassium fluoride to the cooled solvent with stirring.
-
Stir the reaction mixture at -50°C for 30 minutes.
-
Allow the reaction mixture to warm to 35-40°C and stir for three days.
-
Monitor the progress of the reaction by 19F NMR spectroscopy.
-
Upon completion, distill the reaction mixture to isolate the crude product.
-
Purify the crude product by rectification (fractional distillation) to obtain pure this compound.
Quantitative Data:
| Reactant | Molar Ratio | Starting Material in Product | Yield | Boiling Point |
| α-hydrohexafluoroisobutyryl fluoride : Methyl iodide : KF | 1 : 1 : 2 | ~10-15%[2] | ~60%[1] | 46-47 °C[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions and byproducts in the synthesis.
References
Technical Support Center: 2,2-Bis(trifluoromethyl)propionyl fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(trifluoromethyl)propionyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities are typically residual starting materials and hydrolysis products. Based on its synthesis, the primary impurities to look for are:
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α-Hydrohexafluoroisobutyryl fluoride: The starting material for one common synthesis route.[1][2]
-
2,2-Bis(trifluoromethyl)propionic acid: Formed by the hydrolysis of the acyl fluoride product. Acyl fluorides are susceptible to hydrolysis, so exposure to moisture should be minimized.[2][3]
-
Residual Solvents: Acetonitrile is a common solvent used in the synthesis.[1]
Q2: My yield of this compound is low. What are the potential causes?
A2: Low yields can arise from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, incorrect temperature, or impure reagents.[3]
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Product Loss During Workup: this compound is a volatile compound with a boiling point of 46-47°C.[1] Significant product loss can occur during solvent removal or extraction if not performed carefully at low temperatures.
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Hydrolysis: As an acyl fluoride, the product is sensitive to moisture. Inadequate drying of glassware, solvents, or reagents can lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired product.[3]
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Side Reactions: The formation of undesired byproducts, such as anhydrides, can consume the starting material and lower the yield.[3]
Q3: How can I best store this compound to prevent degradation?
A3: Due to its reactivity and volatility, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To minimize hydrolysis, ensure the container is dry. Storage at low temperatures (e.g., in a refrigerator) is recommended to reduce loss due to volatilization.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The most common and effective techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are excellent for characterizing the final product and identifying fluorine-containing impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While useful for volatile compounds, care must be taken as reactive acyl fluorides can potentially degrade on the GC column or in the injector port. Using an inert column and optimizing the temperature program is crucial.[4]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Impurity in the 19F NMR Spectrum
-
Symptom: Your 19F NMR spectrum shows unexpected signals in addition to the product peaks.
-
Possible Cause & Solution:
| Impurity | Expected 19F NMR Chemical Shift Range | Troubleshooting Steps |
| α-Hydrohexafluoroisobutyryl fluoride (Starting Material) | Different from the product; refer to the starting material's spectrum. | The reaction may be incomplete. Consider increasing the reaction time or temperature. Purify the product by fractional distillation.[1] |
| 2,2-Bis(trifluoromethyl)propionic acid (Hydrolysis Product) | The trifluoromethyl groups will have a chemical shift slightly different from the acyl fluoride. | This indicates moisture contamination. Ensure all glassware is flame-dried and solvents are anhydrous for future reactions. The product can be purified by fractional distillation, as the carboxylic acid has a significantly higher boiling point.[2] |
Issue 2: Poor Separation During Purification by Distillation
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Symptom: You are unable to obtain a pure fraction of this compound, and the distillate contains a mixture of components.
-
Possible Cause & Solution:
-
Inefficient Distillation Column: For liquids with close boiling points, a simple distillation setup may not be sufficient. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation.
-
Incorrect Temperature Gradient: Ensure a proper temperature gradient is established along the fractionating column. The temperature at the top of the column should be stable at the boiling point of the desired product (46-47°C).[1]
-
Experimental Protocols
Purification of this compound by Fractional Distillation
This protocol outlines the purification of this compound from less volatile impurities such as the corresponding carboxylic acid and residual high-boiling solvents.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to remove any adsorbed water. Assemble the fractional distillation apparatus.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Purge the system with a slow stream of nitrogen or argon.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the liquid to ensure even boiling.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heating rate so that the vapor condenses and refluxes back into the column.
-
Collecting Fractions: Once the temperature at the distillation head stabilizes at the boiling point of this compound (46-47°C), begin collecting the distillate in a pre-weighed, dry receiving flask.[1]
-
Monitoring: Monitor the temperature at the distillation head closely. A stable temperature indicates that a pure substance is distilling. If the temperature fluctuates or rises significantly, change the receiving flask as this indicates the start of a different fraction.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature at the head begins to drop.
-
Storage: Seal the collected pure product under an inert atmosphere and store it in a cool, dry place.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₃F₇O | 212.07 | 46-47[1] |
| α-Hydrohexafluoroisobutyryl fluoride | C₄HF₇O | 212.04 | 31-32[2] |
| 2,2-Bis(trifluoromethyl)propionic acid | C₅H₄F₆O₂ | 210.07 | 152[2] |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for low yields in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,2-Bis(trifluoromethyl)propionyl fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section is designed to help you resolve common issues that may arise during the synthesis of this compound.
Q1: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as 19F NMR spectroscopy. If the reaction has stalled, consider increasing the reaction time or temperature. The documented protocol suggests a reaction time of three days at 35-40°C.
-
-
Purity of Reagents: The purity of your starting materials and reagents is crucial.
-
Solution: Ensure that α-hydrohexafluoroisobutyryl fluoride and methyl iodide are of high purity. Potassium fluoride (KF) should be anhydrous; consider drying it under vacuum before use as its high lattice energy and low solubility can be problematic.
-
-
Inefficient Stirring: In heterogeneous reactions involving solid KF, efficient mixing is essential for good reactivity.
-
Solution: Use a powerful overhead stirrer or a large stir bar to ensure the KF is well-suspended in the acetonitrile.
-
-
Suboptimal Temperature: The reaction temperature may not be optimal.
-
Solution: While the reported procedure specifies 35-40°C, you can cautiously increase the temperature. However, be aware that higher temperatures might promote side reactions. A systematic temperature optimization study may be beneficial.
-
Q2: My reaction is incomplete, even after extending the reaction time. What should I do?
A2: If the reaction remains incomplete, consider the following:
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Activation of Potassium Fluoride: The reactivity of KF can be a limiting factor due to its low solubility in aprotic solvents.
-
Solution: Consider using a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), to increase the solubility and nucleophilicity of the fluoride ion. The use of ionic liquids as a solvent or co-solvent has also been shown to significantly enhance the reactivity of KF.
-
-
Stoichiometry of Reagents: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: The established protocol uses a 1:1 molar ratio of α-hydrohexafluoroisobutyryl fluoride to methyl iodide and two equivalents of potassium fluoride.[1] Verify your calculations and measurements. A slight excess of methyl iodide could potentially drive the reaction to completion, but may complicate purification.
-
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: Side product formation is a common issue in alkylation reactions.
-
O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is desired, O-alkylation can occur, leading to the formation of a ketene acetal.
-
Solution: The solvent and counter-ion can influence the C/O alkylation ratio. The use of a polar aprotic solvent like acetonitrile generally favors C-alkylation. Sticking to the recommended solvent is advised.
-
-
Elimination Reactions: If using a different alkylating agent than methyl iodide, particularly secondary or bulky primary halides, elimination reactions (E2) can compete with the desired substitution (SN2), leading to the formation of alkenes.
-
Solution: Use primary alkyl halides, with methyl iodide being the most effective for minimizing elimination.
-
-
Reaction with Water: The presence of water can lead to the hydrolysis of the acyl fluoride product and can also react with the enolate intermediate.
-
Solution: Ensure all reagents and the solvent are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: I am having difficulty purifying the final product. What are the best practices?
A4: this compound is a volatile compound (b.p. 46-47°C), which presents challenges during purification.
-
Distillation: The primary purification method for this compound is rectification (fractional distillation).[1]
-
Solution: Use an efficient distillation column (e.g., a Vigreux or packed column) to separate the product from unreacted starting materials and higher-boiling impurities. Careful control of the distillation temperature and pressure is critical to avoid loss of the volatile product.
-
-
Sample Loss during Solvent Removal: Due to its high volatility, significant product loss can occur when removing the reaction solvent.
-
Solution: After the reaction, it is recommended to directly distill the product from the reaction mixture. If solvent removal is necessary prior to distillation, use a rotary evaporator with a cooled trap (dry ice/acetone or liquid nitrogen) and carefully control the vacuum.
-
-
Chromatography: While distillation is the preferred method, flash chromatography can be adapted for volatile compounds if necessary.
-
Solution: Use a sealed column system and a low-boiling point eluent. It is crucial to collect the fractions in cooled receivers to minimize evaporation.
-
Frequently Asked Questions (FAQs)
Q5: What is the recommended experimental protocol for the synthesis of this compound?
A5: A reliable method involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of potassium fluoride.[1]
Experimental Protocol
-
Reagents and Equipment:
-
α-Hydrohexafluoroisobutyryl fluoride
-
Methyl iodide
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Potassium fluoride (anhydrous)
-
Acetonitrile (absolute)
-
Reaction flask equipped with a magnetic stirrer, condenser, and an inert gas inlet
-
Distillation apparatus
-
-
Procedure:
-
To a reaction flask containing 420 ml of absolute acetonitrile, add α-hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol), methyl iodide (150 g, 1.06 mol), and anhydrous potassium fluoride (123 g, 2.12 mol) sequentially at -50°C.
-
Stir the reaction mixture at -50°C for 30 minutes.
-
Allow the mixture to warm to room temperature and then stir at 35-40°C for three days. Monitor the reaction progress by 19F NMR.
-
Once the reaction is complete, distill the product directly from the reaction mixture.
-
Purify the collected distillate by rectification to obtain this compound.
-
Q6: What are the expected yield and physical properties of the product?
A6: The reported yield and boiling point for this protocol are summarized in the table below.
| Parameter | Value | Reference |
| Yield | 60% | [1] |
| Boiling Point | 46-47°C | [1] |
Q7: What are the key safety precautions I should take when working with this compound?
A7: This compound is hazardous and requires careful handling.
-
Toxicity and Corrosivity: It is harmful if swallowed and causes severe skin burns and eye damage. It is also destructive to the mucous membranes and upper respiratory tract.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, strong reducing agents, and water.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere due to its moisture sensitivity.
Q8: How can I monitor the progress of the reaction?
A8: 19F NMR spectroscopy is the most effective technique for monitoring this reaction. You can track the disappearance of the starting material, α-hydrohexafluoroisobutyryl fluoride, and the appearance of the product, this compound. The product exhibits a characteristic doublet for the CF3 groups at approximately -70.54 ppm and a multiplet for the C(O)F group at around 39.18 ppm in CDCl3.[1]
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the logical troubleshooting steps for low product yield.
Caption: Troubleshooting flowchart for addressing low yield issues.
References
Moisture sensitivity of 2,2-Bis(trifluoromethyl)propionyl fluoride and handling precautions
Technical Support Center: 2,2-Bis(trifluoromethyl)propionyl fluoride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly fluorinated acyl fluoride. Acyl fluorides are recognized for their utility as acylating agents in organic synthesis. Due to the strong carbon-fluorine bond, they are generally more stable towards hydrolysis compared to other acyl halides like acyl chlorides, making them easier to handle in certain applications.[1] They are valuable reagents in the synthesis of various compounds, including pharmaceuticals and agrochemicals, where the introduction of the 2,2-bis(trifluoromethyl)propyl group is desired.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Inhalation of its vapors can be destructive to the mucous membranes and upper respiratory tract.[3] It is also harmful if swallowed.[3] A key characteristic of this compound is its moisture sensitivity; it reacts with water to produce 2,2-bis(trifluoromethyl)propionic acid and hydrogen fluoride, the latter being highly corrosive and toxic.[4][5]
Q3: How should this compound be properly stored?
A3: Proper storage is critical to maintain the integrity of the reagent and ensure safety. It should be stored in a cool, dry, and well-ventilated area.[2][3] The container must be kept tightly closed to prevent moisture ingress.[2][3] For long-term storage and to further protect against degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[3]
Troubleshooting Guide
Q4: My reaction with this compound is giving low yields or unexpected byproducts. What could be the cause?
A4: The most probable cause for low yields or the formation of unexpected byproducts is the degradation of the this compound due to exposure to moisture. This acyl fluoride readily hydrolyzes in the presence of water to form 2,2-bis(trifluoromethyl)propionic acid. This acid byproduct can potentially interfere with your desired reaction pathway or complicate the purification process.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. Solvents and other reagents should be rigorously dried using appropriate methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Integrity: Check the quality of your this compound. If it has been stored improperly or for an extended period, it may have already partially hydrolyzed. Consider using a fresh bottle or purifying the reagent if possible.
Q5: I observe fuming when I open the bottle of this compound. Is this normal and what should I do?
A5: Fuming is an indication that the acyl fluoride is reacting with atmospheric moisture, releasing hydrogen fluoride gas. This suggests that the reagent may have been partially compromised or that the ambient humidity is high.
Precautions:
-
Work in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to avoid inhaling any corrosive vapors.[2][3]
-
Minimize Exposure: Open the container only for the time necessary to dispense the required amount.
-
Inert Gas Blanket: After dispensing, flush the headspace of the container with a dry, inert gas before sealing it tightly.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₇O | [] |
| Molecular Weight | 212.07 g/mol | [] |
| Boiling Point | 46-47 °C | [7] |
| Density | 1.473 g/cm³ | [] |
Experimental Protocols
General Handling Procedure for this compound:
-
Preparation:
-
Ensure all necessary personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, are worn.[2][3]
-
Have an emergency eyewash station and safety shower readily accessible.[3]
-
Prepare and dry all glassware and syringes that will come into contact with the reagent.
-
-
Dispensing the Reagent:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.
-
Briefly flush the area around the bottle cap with a stream of dry inert gas.
-
Using a dry syringe or cannula, carefully withdraw the desired amount of the liquid.
-
Immediately add the reagent to your reaction vessel, which should already be under an inert atmosphere.
-
-
Storage after Use:
-
Wipe the bottle's threads and cap with a dry cloth to remove any residual liquid.
-
Flush the headspace of the bottle with a dry inert gas.
-
Seal the bottle tightly. For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Return the bottle to its designated cool, dry storage location.[2][3]
-
-
Waste Disposal:
-
Quench any residual reagent by slowly adding it to a stirred solution of a weak base, such as sodium bicarbonate, in a suitable solvent. Be prepared for a potentially exothermic reaction and gas evolution.
-
Dispose of the resulting waste in accordance with all local, state, and federal regulations.
-
Visualizations
Caption: Signaling pathway of intended and side reactions.
Caption: Workflow for handling moisture-sensitive reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
- 5. Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
Quenching procedures for 2,2-Bis(trifluoromethyl)propionyl fluoride reactions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the quenching procedures for reactions involving 2,2-Bis(trifluoromethyl)propionyl fluoride. This compound is a highly reactive acylating agent and requires careful handling and neutralization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound is a highly electrophilic acyl fluoride. Its reactivity stems from the strong electron-withdrawing effects of the two trifluoromethyl groups, which make the carbonyl carbon highly susceptible to nucleophilic attack.[1] Like other acyl halides, it reacts readily with nucleophiles.[2]
Q2: What are the primary hazards associated with this reagent?
A2: this compound is corrosive and causes severe skin burns and serious eye damage.[3][4] It is harmful if swallowed or inhaled.[5] The compound is moisture-sensitive and reacts with water to produce hazardous acidic fumes, likely including hydrogen fluoride (HF).[3][6] In case of skin contact, immediate and specialized first aid, such as the application of calcium gluconate gel, is necessary to mitigate fluoride ion exposure.[3]
Q3: What general safety precautions should be taken when working with and quenching this reagent?
A3: Always handle this compound in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[3][7] Ensure that an emergency eyewash station and safety shower are immediately accessible.[3] Keep the compound away from incompatible materials such as water, strong bases, oxidizing agents, and alcohols (unless used as a quenching agent in a controlled manner).[6]
Q4: Which quenching agents are suitable for this compound?
A4: Suitable quenching agents are nucleophiles that can react with the acyl fluoride to form less reactive products. Common choices include alcohols (like isopropanol, ethanol, or methanol) to form esters, or amines to form stable amides.[7] Water can also be used, but the reaction can be vigorous and releases acidic gases.[8] For highly reactive systems, it is often safer to first use a less reactive alcohol like isopropanol, followed by the cautious addition of water.[8]
Q5: How should I dispose of the waste after quenching?
A5: After the quenching process is complete, the resulting solution should be neutralized.[8] For example, if an alcohol quench was performed, the resulting ester and any acidic byproducts should be neutralized with a base like sodium bicarbonate or sodium hydroxide before being transferred to an appropriate hazardous waste container.[8] Always follow your institution's specific guidelines for chemical waste disposal.[7]
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Quenching reaction is too vigorous (splashing, rapid gas evolution, excessive heat). | 1. Quenching agent was added too quickly. 2. The reaction mixture was not sufficiently cooled. 3. A highly reactive quenching agent (e.g., water) was used directly on a concentrated solution of the acyl fluoride. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction vessel is in an ice/water bath to control the temperature. 3. Add the quenching agent much more slowly, dropwise, with vigorous stirring. 4. Consider diluting the reaction mixture with an inert solvent (e.g., THF, toluene) before quenching. 5. Use a less reactive alcohol (e.g., isopropanol) as the initial quenching agent before adding water.[8] |
| Solid material forms during quenching. | The product of the quenching reaction (e.g., an amide or a salt) is insoluble in the reaction solvent. | Add a co-solvent in which the product is soluble to facilitate stirring and complete the reaction. |
| The reaction mixture remains acidic after quenching. | The quenching reaction produces acidic byproducts (e.g., HF, carboxylic acid). | Cautiously add a base (e.g., saturated aqueous sodium bicarbonate, dilute sodium hydroxide) to neutralize the mixture. Monitor the pH. Be prepared for gas evolution (CO₂) if using bicarbonate. |
| Incomplete reaction after quenching (acyl fluoride still present). | An insufficient amount of quenching agent was used. | Add additional quenching agent slowly while monitoring the reaction temperature. Consider stirring the mixture for an extended period at a controlled temperature to ensure the reaction goes to completion. |
Experimental Protocols
General Protocol for Quenching this compound Reactions
This protocol provides a general methodology for safely quenching reactions containing residual this compound. NOTE: This is a guideline and must be adapted based on the specific scale and conditions of your experiment.
Materials:
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Reaction mixture containing this compound.
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Inert solvent for dilution (e.g., THF, Toluene).
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Quenching agent (e.g., Isopropanol, Methanol).
-
Neutralizing agent (e.g., Saturated aqueous sodium bicarbonate).
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Ice/water bath.
-
Appropriate PPE (gloves, face shield, lab coat).
Procedure:
-
Cooling: At the completion of your primary reaction, cool the reaction vessel to 0 °C using an ice/water bath. This is critical to control the exothermicity of the quench.[7]
-
Dilution (Optional but Recommended): Dilute the reaction mixture with an equal volume of a compatible, inert solvent (e.g., THF). This reduces the concentration of the reactive acyl fluoride and helps to dissipate heat.
-
Slow Addition of Quenching Agent: While maintaining the temperature at 0 °C and stirring vigorously, slowly add the chosen quenching agent (e.g., isopropanol) dropwise via an addition funnel.
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. The rate of addition should be controlled to keep the internal temperature below 20 °C.[7]
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 30-60 minutes to ensure the quenching is complete.
-
Neutralization: Recool the mixture to 0 °C and slowly add a neutralizing agent, such as saturated aqueous sodium bicarbonate, until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Workup & Disposal: Proceed with your standard aqueous workup. Dispose of the neutralized waste according to your institution's safety guidelines.[7]
Visualized Workflow
Caption: Workflow for quenching this compound reactions.
References
- 1. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Thermal Decomposition of 2,2-Bis(trifluoromethyl)propionyl Fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of 2,2-Bis(trifluoromethyl)propionyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
A1: Under fire conditions, the primary hazardous decomposition products are carbon oxides (carbon monoxide and carbon dioxide) and hydrogen fluoride (HF)[1]. In controlled pyrolysis experiments, other fluorinated species may be formed. It is crucial to handle the decomposition process in a well-ventilated area, preferably within a fume hood equipped with appropriate scrubbing capabilities for acidic gases.
Q2: What are the main safety precautions to take when heating this compound?
A2: This compound poses a risk of explosion if heated under confinement[1]. Ensure that the experimental setup is designed to handle potential pressure buildup. Use appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves. The material is corrosive and can cause severe skin burns and eye damage[1][2]. A safety data sheet (SDS) should be thoroughly reviewed before commencing any experiment[1][2][3][4].
Q3: What are the expected decomposition products under controlled pyrolysis conditions?
Q4: My reaction is showing unexpected side products. What could be the cause?
A4: Unexpected side products can arise from several factors:
-
Presence of impurities: Water or other nucleophiles in the starting material or reaction system can lead to hydrolysis and subsequent alternative decomposition pathways.
-
Reaction with vessel material: At high temperatures, reactive fluorine-containing intermediates can react with certain reactor materials, such as quartz, to form silicon tetrafluoride (SiF4).
-
Incomplete decomposition: Insufficient temperature or residence time may lead to a mixture of the starting material and various decomposition intermediates.
Q5: How can I analyze the products of the thermal decomposition?
A5: A common and effective method for analyzing the products of pyrolysis is Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC/MS). This technique allows for the separation and identification of volatile decomposition products. For quantitative analysis of total fluorine content, Combustion Ion Chromatography (CIC) can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield of Desired Product | - Incomplete decomposition (temperature too low or residence time too short).- Side reactions due to impurities (e.g., water).- Loss of volatile products during collection. | - Gradually increase the pyrolysis temperature and/or residence time.- Ensure the starting material is pure and the reaction system is dry.- Use an efficient cold trap (e.g., liquid nitrogen) to collect volatile products. |
| Inconsistent Results | - Fluctuations in pyrolysis temperature.- Inconsistent flow rate of inert gas.- Variations in sample size. | - Use a reliable temperature controller with a thermocouple placed close to the sample.- Employ a mass flow controller for precise control of the carrier gas.- Use a consistent and accurately measured amount of starting material for each experiment. |
| Corrosion of Equipment | - Formation of corrosive hydrogen fluoride (HF). | - Use corrosion-resistant materials for the reactor and downstream components (e.g., stainless steel, nickel alloys).- Neutralize acidic off-gases using a scrubber containing a suitable base (e.g., sodium bicarbonate solution). |
| Pressure Buildup in the System | - Blockage in the outlet tubing.- High rate of gas formation. | - Ensure the outlet path is clear and not constricted.- Reduce the heating rate or the amount of starting material to control the rate of decomposition. |
Experimental Protocols
General Protocol for Gas-Phase Pyrolysis of this compound
This protocol is a general guideline and should be adapted based on specific experimental goals and available equipment.
1. System Preparation:
- Assemble the pyrolysis apparatus, which typically consists of a quartz or stainless steel tube furnace, a temperature controller, a system for introducing the sample, a carrier gas supply with a mass flow controller, and a collection system (e.g., cold trap).
- Ensure all connections are secure and leak-tight.
- Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
2. Sample Introduction:
- Accurately weigh the desired amount of this compound into a suitable sample holder.
- Introduce the sample into the pyrolysis tube, ensuring it is positioned in the center of the heated zone.
3. Pyrolysis:
- Set the furnace to the desired pyrolysis temperature.
- Maintain a constant flow of inert gas through the reactor.
- Allow the pyrolysis to proceed for the desired residence time.
4. Product Collection and Analysis:
- Collect the volatile decomposition products in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
- After the reaction is complete, allow the system to cool to room temperature under the inert gas flow.
- Carefully remove the cold trap and allow it to warm to room temperature for analysis of the condensed products by techniques such as GC-MS or NMR.
- Analyze the non-condensable gases using an online gas analyzer or by collecting a gas sample for offline analysis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1735-87-1 | [1] |
| Molecular Formula | C5H3F7O | [1] |
| Molecular Weight | 212.07 g/mol | |
| Boiling Point | 46-47 °C | [5] |
| Appearance | Colorless liquid |
Table 2: Potential Pyrolysis Products and Their Identification Methods
| Potential Product | Chemical Formula | Primary Identification Method |
| Hexafluoro-iso-butylene | C4F6 | GC-MS |
| Carbon Monoxide | CO | Gas Analyzer, GC-TCD |
| Trifluoromethyl Radical | CF3• | Indirectly through recombination products (e.g., C2F6) by GC-MS |
| 2,2-Bis(trifluoromethyl)propionic acid | C5H4F6O2 | GC-MS (after derivatization), NMR |
| Hydrogen Fluoride | HF | Ion-selective electrode, Wet chemical methods |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2,2-Bis(trifluoromethyl)propionyl fluoride synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory synthesis and scale-up.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Reagents: Moisture or improper storage may have degraded the starting materials or reagents. 2. Incorrect Reaction Temperature: The reaction may be too cold to initiate or proceed at a reasonable rate. 3. Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and poor reaction kinetics, especially at a larger scale. | 1. Reagent Quality Check: Ensure all reagents, especially α-hydrohexafluoroisobutanoyl fluoride and triethylamine, are anhydrous and of high purity. Use freshly opened or properly stored materials. 2. Temperature Optimization: Monitor the internal reaction temperature closely. For the reaction involving triethylamine, ensure the initial cooling is adequate before the addition of other reagents. For the potassium fluoride-mediated synthesis, maintain the temperature at 35-40°C. 3. Improve Agitation: Use an overhead stirrer for larger scale reactions to ensure homogeneous mixing of the reactants. |
| Low Yield of Final Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Product Loss During Workup: The product is volatile (b.p. 45-47 °C) and can be lost during solvent removal or transfer. 3. Side Reactions: The presence of impurities or incorrect stoichiometry can lead to the formation of by-products. | 1. Monitor Reaction Progress: Track the reaction's progress using an appropriate analytical technique, such as 19F NMR, to ensure it has gone to completion. 2. Careful Workup: Use a cooled receiver during distillation and minimize the time the product is exposed to atmospheric conditions. 3. Stoichiometry and Purity: Use precise molar equivalents of reagents. Ensure the starting materials are free from impurities that could catalyze side reactions. |
| Presence of Starting Material in Product | 1. Incomplete Reaction: As mentioned above, insufficient reaction time or temperature can leave unreacted starting material. 2. Inefficient Purification: The boiling point of the starting material, α-hydrohexafluoroisobutanoyl fluoride (b.p. 31-32 °C), is close to the product's boiling point, making separation by simple distillation challenging.[1] | 1. Drive Reaction to Completion: Ensure the reaction is complete by monitoring it and extending the reaction time if necessary. 2. Fractional Distillation: Employ fractional distillation with a column of sufficient theoretical plates to achieve a good separation of the product from the starting material.[1] |
| Exothermic Reaction Difficult to Control | 1. Rapid Addition of Reagents: Adding reagents too quickly, especially on a larger scale, can lead to a rapid increase in temperature. 2. Inadequate Cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction. | 1. Controlled Addition: Add reagents dropwise or in portions, while carefully monitoring the internal temperature. 2. Enhanced Cooling: Use a larger cooling bath or a more efficient cooling system, such as a cryostat, for large-scale reactions. Ensure good heat transfer between the reactor and the cooling medium. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: A common impurity is the starting material, α-hydrohexafluoroisobutanoyl fluoride.[1] This is due to its volatility and boiling point being relatively close to that of the desired product. Reports indicate that the final product can contain around 10-15% of this initial fluoroanhydride.[1]
Q2: What is a scalable method for the synthesis of this compound?
A2: A method that can be easily scaled up involves the reaction of α-hydrohexafluoroisobutanoyl fluoride with methyl iodide in acetonitrile in the presence of potassium fluoride.[2] This method is performed under atmospheric pressure, which is advantageous for large-scale production.[2]
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: Key safety precautions include:
-
Handling of Triethylamine: Triethylamine is a flammable and corrosive liquid.[3][4][5][6] Work in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6] Ground all equipment to prevent static discharge.[3][4]
-
Handling of Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle it in a fume hood with appropriate PPE.
-
Pressure Build-up: If using an autoclave, ensure it is properly sealed and monitored for any pressure increase.
-
Exotherm Control: Be prepared for a potential exothermic reaction, especially during the addition of reagents. Ensure adequate cooling capacity and monitor the reaction temperature closely.
Q4: How can the purity of the final product be improved?
A4: Fractional distillation is the recommended method for purifying this compound.[1] Using a distillation column with a high number of theoretical plates will help to effectively separate the product from the lower-boiling starting material and any other volatile impurities.
Data Presentation
Table 1: Summary of a Scalable Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | α-Hydrohexafluoroisobutanoyl fluoride | [2] |
| Reagents | Methyl iodide, Potassium fluoride | [2] |
| Solvent | Acetonitrile | [2] |
| Temperature | -50°C initially, then 35-40°C | [2] |
| Reaction Time | 3 days | [2] |
| Yield | ~60% | [2] |
| Product Boiling Point | 46-47°C | [2] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₃F₇O | 212.07 | 45-47[1] |
| α-Hydrohexafluoroisobutanoyl fluoride | C₄HF₇O | 198.04 | 31-32[1] |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 |
| Methyl Iodide | CH₃I | 141.94 | 42.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine (Autoclave Method)
This protocol is based on a literature procedure and should be performed by trained personnel.
Materials:
-
α-Hydrohexafluoroisobutanoyl fluoride (180 g, 0.85 mol)
-
Triethylamine (100 g, 1.0 mol)
-
Methyl iodide (150 g, 1.06 mol)
-
Steel autoclave
Procedure:
-
Cool the steel autoclave with dry ice.
-
Add triethylamine to the cooled autoclave.
-
Slowly add α-hydrohexafluoroisobutanoyl fluoride to the autoclave.
-
Seal the autoclave and allow it to stand at room temperature overnight.
-
The next day, cool the autoclave slightly before carefully opening it.
-
Add methyl iodide to the reaction mixture.
-
Seal the autoclave again and shake for 24 hours.
-
After 24 hours, carefully open the autoclave and transfer the contents for purification.
-
The crude product is purified by fractional distillation. The fraction boiling at 45-47°C is collected as this compound.[1]
Protocol 2: Scalable Synthesis of this compound using Potassium Fluoride
This method is suitable for larger scale synthesis under atmospheric pressure.[2]
Materials:
-
α-Hydrohexafluoroisobutanoyl fluoride (210 g, 1.06 mol)
-
Methyl iodide (150 g, 1.06 mol)
-
Potassium fluoride (123 g, 2.12 mol)
-
Anhydrous acetonitrile (420 mL)
Procedure:
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add anhydrous acetonitrile and cool to -50°C.
-
Sequentially add α-hydrohexafluoroisobutanoyl fluoride, methyl iodide, and potassium fluoride to the cooled solvent.
-
Stir the reaction mixture at -50°C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 3 days. Monitor the reaction progress by 19F NMR.
-
Once the reaction is complete, the product is distilled directly from the reaction mixture.
-
The collected distillate is then purified by fractional distillation to yield this compound (b.p. 46-47°C).[2]
Mandatory Visualization
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the synthesis.
References
- 1. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
Validation & Comparative
2,2-Bis(trifluoromethyl)propionyl Fluoride: A Comparative Guide for Advanced Acylation Chemistry
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and the properties of the final product. Among the various acylating agents, acyl fluorides have carved out a niche due to their unique balance of reactivity and stability. This guide provides a comparative overview of 2,2-Bis(trifluoromethyl)propionyl fluoride against other commonly used acyl fluorides, supported by available data and outlining experimental protocols for their evaluation.
Introduction to Acyl Fluorides
Acyl fluorides are generally more stable than their acyl chloride or bromide counterparts, exhibiting greater tolerance to aqueous conditions and a reduced tendency for side reactions such as racemization.[1] This enhanced stability does not unduly compromise their reactivity, making them valuable reagents for challenging acylation reactions. The introduction of trifluoromethyl groups into the acyl fluoride backbone can further modulate these properties, often enhancing metabolic stability and altering the electronic nature of the acyl group, a desirable feature in the design of bioactive molecules.[2]
Physical and Chemical Properties
A comparative summary of the physical and chemical properties of this compound and other representative acyl fluorides is presented below. The presence of two trifluoromethyl groups in this compound is expected to significantly influence its electrophilicity and stability.
| Property | This compound | Benzoyl Fluoride | Acetyl Fluoride |
| CAS Number | 1735-87-1[3] | 455-32-3 | 557-99-3 |
| Molecular Formula | C5H3F7O[3] | C7H5FO | C2H3FO |
| Molecular Weight | 212.07 g/mol [3] | 124.11 g/mol | 62.04 g/mol |
| Boiling Point | 46-47 °C | 155-157 °C | 20-21 °C |
| Density | Not available | 1.139 g/cm³ | 1.031 g/cm³ |
Table 1: Physical Properties of Selected Acyl Fluorides. This table provides a summary of key physical properties for comparison.
Reactivity and Performance Comparison
Direct, quantitative comparative studies on the reactivity of this compound against other acyl fluorides are not extensively available in the public domain. However, based on general principles of organic chemistry, the strong electron-withdrawing nature of the two trifluoromethyl groups in this compound is anticipated to render the carbonyl carbon significantly more electrophilic compared to non-fluorinated or mono-fluorinated analogues. This heightened electrophilicity would likely translate to faster reaction rates in nucleophilic acyl substitution reactions.
To objectively assess the performance of this compound, a standardized experimental protocol for a model acylation reaction is proposed below. This protocol can be used to generate comparative data on reaction yields and rates against other acyl fluorides.
Experimental Protocols
General Protocol for Comparative Acylation of Aniline
This protocol describes a general procedure to compare the reactivity of different acyl fluorides in the acylation of a model amine, aniline.
Materials:
-
This compound
-
Benzoyl fluoride (or other acyl fluoride for comparison)
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve aniline (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL).
-
Initiation: At room temperature, add the acyl fluoride (1.1 mmol, 1.1 equivalents) to the solution.
-
Monitoring: At specific time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to an NMR tube containing deuterated chloroform (CDCl3) and a small amount of a quenching agent if necessary.
-
Analysis: Analyze the quenched aliquots by ¹H NMR and/or ¹⁹F NMR spectroscopy to determine the extent of conversion of aniline to the corresponding amide.
-
Work-up (for isolated yield): Upon completion of the reaction (as determined by TLC or NMR), quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: The results of these comparative experiments can be summarized in a table comparing reaction times, conversions (determined by NMR), and isolated yields of the amide product for each acyl fluoride tested.
| Acyl Fluoride | Reaction Time (min) | Conversion (%) | Isolated Yield (%) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Benzoyl Fluoride | Data to be generated | Data to be generated | Data to be generated |
| Acetyl Fluoride | Data to be generated | Data to be generated | Data to be generated |
Table 2: Hypothetical Data Table for Comparative Acylation. This table illustrates how experimental data comparing different acyl fluorides can be presented.
Logical Workflow for Reagent Comparison
The process of comparing acyl fluorides can be visualized as a logical workflow, from reagent selection to data analysis.
Figure 1: Workflow for comparing acyl fluoride reactivity.
Signaling Pathways and Applications in Drug Development
The utility of acylating agents is often demonstrated in the synthesis of complex molecules with biological activity. For instance, in the development of kinase inhibitors, the formation of a stable amide bond between a heterocyclic amine and a carboxylic acid fragment is a common and critical step. The choice of acylating agent can influence the success of this coupling, especially with sterically hindered or electronically deactivated substrates. While specific signaling pathways are targeted by the final drug molecule, the synthesis process itself relies on fundamental reaction mechanisms.
The diagram below illustrates a generalized workflow for the synthesis of a hypothetical bioactive amide, where an acyl fluoride plays a key role.
Figure 2: Generalized synthesis of a bioactive amide using an acyl fluoride.
Conclusion
This compound represents a potentially highly reactive and valuable tool for acylation reactions, particularly in the context of medicinal chemistry where the introduction of trifluoromethyl groups is often desirable. While direct comparative experimental data is currently limited in the public domain, the provided protocols offer a framework for researchers to conduct their own evaluations. The anticipated high electrophilicity of this reagent suggests it may offer advantages in challenging coupling reactions where other acylating agents may be less effective. Further research and publication of comparative studies are needed to fully elucidate the performance profile of this promising reagent.
References
A Comparative Guide to the Reactivity of 2,2-Bis(trifluoromethyl)propionyl Fluoride and Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of an acylating or activating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of two such reagents: the fluorinated acyl fluoride, 2,2-Bis(trifluoromethyl)propionyl fluoride, and the widely used diacyl chloride, oxalyl chloride. While both are effective in various transformations, their distinct chemical properties lend them to different applications, a distinction this guide aims to clarify with available data and established chemical principles.
General Reactivity and Chemical Properties
A fundamental difference in reactivity stems from the nature of the acyl halide bond. Acyl fluorides are generally recognized as being more stable and less reactive than their corresponding acyl chlorides.[1][2] This reduced reactivity can be a significant advantage in complex syntheses, particularly when dealing with sensitive functional groups or when precise control over the reaction is paramount to prevent side reactions or degradation.[2]
Oxalyl chloride, on the other hand, is a highly reactive and versatile reagent. It is often considered a milder and more selective alternative to other chlorinating agents like thionyl chloride.[2] A key advantage of oxalyl chloride is that its reactions often produce volatile byproducts (CO, CO₂, and HCl), which simplifies purification and workup procedures.[2]
Table 1: Physical and Chemical Properties
| Property | This compound | Oxalyl chloride |
| CAS Number | 1735-87-1[3] | 79-37-8 |
| Molecular Formula | C₅H₃F₇O[3] | C₂Cl₂O₂ |
| Molecular Weight | 212.07 g/mol [3] | 126.93 g/mol |
| Boiling Point | 47 - 49 °C | 62 - 64 °C |
| Density | 1.473 g/mL[3] | 1.4785 g/cm³ |
| Appearance | Liquid | Colorless liquid |
| Reactivity with Water | Likely reactive | Reacts violently to produce HCl, CO₂, and CO |
Comparative Reactivity in Key Synthetic Transformations
Acyl Halide Formation
Oxalyl chloride is a go-to reagent for the conversion of carboxylic acids to acyl chlorides, a fundamental transformation in organic synthesis. This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The resulting acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and in Friedel-Crafts acylations.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2,2-Bis(trifluoromethyl)propyl Compounds
The introduction of the gem-bis(trifluoromethyl) group into organic molecules is a powerful strategy in medicinal chemistry and materials science. This motif can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The 2,2-bis(trifluoromethyl)propyl moiety, in particular, serves as a crucial building block for advanced pharmaceuticals and functional materials. This guide provides a comparative analysis of key synthetic strategies and reagents for accessing this valuable structural unit, with a focus on experimental data and detailed protocols for researchers in drug development and chemical synthesis.
Primary Synthetic Strategy: Nucleophilic Ring-Opening of 2,2-Bis(trifluoromethyl)oxirane
The most direct and versatile route to compounds containing the C(CF3)2CH2 core involves the regioselective ring-opening of 2,2-bis(trifluoromethyl)oxirane. This highly reactive epoxide serves as a powerful electrophile, readily undergoing SN2-type reactions with a wide range of nucleophiles. The reaction exclusively yields tertiary alcohols where the nucleophile has added to the sterically unhindered methylene carbon.[1]
The precursor, 2,2-bis(trifluoromethyl)oxirane, is readily prepared in good yields (65-75%) via the oxidation of hexafluoroisobutene using sodium hypochlorite (NaOCl) under phase transfer catalysis conditions.[1]
Caption: Synthesis of the key intermediate, 2,2-bis(trifluoromethyl)oxirane.
The primary advantage of this strategy is its convergence, allowing for the late-stage introduction of diverse functionalities through the choice of nucleophile. A general workflow is presented below.
Caption: General workflow for the synthesis of 2,2-bis(trifluoromethyl)propyl derivatives.
Comparison of Nucleophilic Reagents
The choice of nucleophile is critical as it dictates the final functionality of the product. Carbon nucleophiles, such as Grignard and organolithium reagents, are particularly important as they enable the formation of carbon-carbon bonds, directly constructing the 2,2-bis(trifluoromethyl)propyl skeleton.
| Reagent Class | Specific Reagent Example | Product Structure | Typical Reaction Conditions | Reported Yield (%) | Advantages & Disadvantages |
| Carbon Nucleophiles | Ethylmagnesium Bromide (EtMgBr) | CH3CH2-CH2-C(CF3)2-OH | 1. Diethyl ether, 0°C to rt2. Aqueous workup (e.g., NH4Cl) | Good (Est.)* | Adv: Direct C-C bond formation, builds the propyl backbone.[2][3] Disadv: Requires anhydrous conditions; sensitive to protic functional groups. |
| Oxygen Nucleophiles | Methanol (CH3OH) | CH3O-CH2-C(CF3)2-OH | Phase Transfer Catalysis (PTC), KOH | 43 - 53%[1] | Adv: Tolerates various alcohols. Disadv: Lower reactivity with sterically hindered alcohols like phenols (31-35% yield).[1] |
| Sulfur Nucleophiles | Sodium Thiophenolate (PhSNa) | PhS-CH2-C(CF3)2-OH | Aqueous or polar aprotic solvent, rt | High (Qualitative)[1] | Adv: Reactions are often rapid and exothermic.[1] Disadv: Product may require protection from oxidation. |
| Halide Nucleophiles | Hydrochloric Acid (HCl) | Cl-CH2-C(CF3)2-OH | Strong acid, mild conditions | High (Qualitative)[1] | Adv: Simple, direct introduction of a halide handle for further functionalization.[1] Disadv: Requires handling of strong acids. |
*Yields for organometallic additions are estimated to be good based on general reactivity patterns of Grignard reagents with epoxides, though specific data for 2,2-bis(trifluoromethyl)oxirane was not found in the cited literature.[2][4]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Bis(trifluoromethyl)oxirane[1]
This procedure is adapted from the reported oxidation of hexafluoroisobutene.[1]
-
Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with hexafluoroisobutene (CH2=C(CF3)2) and a phase transfer catalyst (e.g., (C4H9)4N+HSO4-).
-
Reaction: The mixture is cooled to 0-5°C in an ice bath.
-
Addition: An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise while maintaining the temperature between 0-5°C.
-
Monitoring: The reaction is monitored by GC until the starting olefin is consumed.
-
Workup: The organic layer is separated, washed with water, dried over anhydrous MgSO4, and filtered.
-
Purification: The product is purified by distillation to yield 2,2-bis(trifluoromethyl)oxirane as a volatile liquid (65-75% yield).
Protocol 2: Ring-Opening with a Carbon Nucleophile (Grignard Reagent)
This is a general procedure adapted for this specific substrate.[4][5]
-
Setup: A flame-dried, three-necked flask under an inert atmosphere (N2 or Ar) is fitted with a dropping funnel, condenser, and magnetic stirrer.
-
Reagent: A solution of 2,2-bis(trifluoromethyl)oxirane (1.0 eq) in anhydrous diethyl ether is placed in the flask and cooled to 0°C.
-
Addition: The Grignard reagent (e.g., Ethylmagnesium bromide, 1.1 eq in diethyl ether) is added dropwise from the funnel.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Quenching: The reaction is carefully quenched by slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0°C.
-
Workup: The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,2-bis(trifluoromethyl)propan-1-ol derivative.
Alternative Synthetic Strategy: Reduction of 2,2-Bis(trifluoromethyl)propionic Acid
An alternative, albeit more linear, approach involves the synthesis and subsequent reduction of 2,2-bis(trifluoromethyl)propionic acid. This method avoids the handling of the volatile hexafluoroisobutene but requires more synthetic steps. The acid itself can be prepared from α-hydrohexafluoroisobutyric acid.[6]
Caption: Multi-step synthesis of a 2,2-bis(trifluoromethyl)propyl precursor via a carboxylic acid intermediate.
Protocol 3: Synthesis of 2,2-Bis(trifluoromethyl)propionic Acid[6]
-
Setup: A 1-liter, 4-necked flask is equipped with a stirrer, reflux condenser, and dropping funnel.
-
Base: A solution of potassium hydroxide (130 g) in water (650 ml) is added to the flask.
-
Addition: The fluoroanhydride precursor (210 g) is added gradually to the KOH solution with stirring.
-
Reaction: The mixture is stirred for 2 hours and then left to stand overnight.
-
Acidification: Concentrated HCl (150 ml) is added to the reaction mixture.
-
Extraction: The lower organic layer is separated. The aqueous layer is extracted twice with dichloromethane (CH2Cl2).
-
Workup: The combined organic layers are dried over MgSO4, and the solvent is removed by distillation.
-
Purification: The crude residue is distilled to yield crystalline 2,2-bis(trifluoromethyl)propionic acid (72% yield).[6]
Conclusion
For the synthesis of 2,2-bis(trifluoromethyl)propyl compounds, the nucleophilic ring-opening of 2,2-bis(trifluoromethyl)oxirane stands out as the superior strategy. It offers high convergence, operational simplicity under mild conditions, and broad substrate scope by simply varying the nucleophile. The use of organometallic reagents as carbon nucleophiles is particularly powerful, providing a direct pathway to elongate the carbon chain and construct the desired propyl framework. While the alternative route through 2,2-bis(trifluoromethyl)propionic acid is viable, its linear nature makes it less efficient for generating diverse analogues. Researchers aiming to incorporate the 2,2-bis(trifluoromethyl)propyl motif into target molecules will find the epoxide-based methodology to be a robust and highly adaptable tool.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
A Comparative Guide to Trifluoromethylating Agents: Profiling 2,2-Bis(trifluoromethyl)propionyl Fluoride Against Established Reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A diverse array of reagents has been developed for trifluoromethylation, each with distinct mechanisms and applications. This guide provides an objective comparison of 2,2-Bis(trifluoromethyl)propionyl fluoride with widely-used trifluoromethylating agents, offering insights into their performance based on available experimental data and established chemical principles.
The selection of an appropriate trifluoromethylating agent is critical for the successful synthesis of target molecules. Factors such as the nature of the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and reaction conditions must be carefully considered. This guide will delve into the characteristics of prominent trifluoromethylating agents, including the Togni, Langlois, and Ruppert-Prakash reagents, and contextualize the potential utility of this compound within this landscape.
Established Trifluoromethylating Agents: A Performance Overview
A summary of the key characteristics and performance of commonly used trifluoromethylating agents is presented below.
| Reagent Class | Specific Reagent(s) | Mechanism | Typical Substrates | Key Advantages |
| Electrophilic | Togni Reagents I & II | Electrophilic | Alkenes, Alkynes, Alcohols, Phenols, Heterocycles | Bench-stable solids, broad substrate scope.[1][2] |
| Radical/Electrophilic | Langlois Reagent (CF₃SO₂Na) | Radical/SET | (Hetero)arenes, Alkenes | Inexpensive, stable, versatile for both electron-rich and electron-deficient systems.[3] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Aldehydes, Ketones, Imines | Highly effective for carbonyl compounds, generates a trifluoromethyl anion equivalent.[4] |
| Electrophilic | Umemoto's Reagents | Electrophilic | Silyl enol ethers, β-ketoesters, Heteroatom nucleophiles | Highly reactive, suitable for a wide range of nucleophiles.[5][6] |
Profiling this compound
Currently, this compound is not widely documented as a direct trifluoromethylating agent in the chemical literature. Its primary reported utility is as a precursor in the synthesis of 2,2-bis(trifluoromethyl)propionic acid. However, its chemical structure—an acyl fluoride bearing two geminal trifluoromethyl groups—suggests a potential, albeit indirect, role in trifluoromethylation through a deoxyfluorination pathway.
Potential Reaction Pathway: Deoxyfluorination of Acyl Fluorides
Recent advancements in synthetic methodology have demonstrated that acyl fluorides can be converted to trifluoromethyl compounds via deoxyfluorination. This transformation effectively replaces the carbonyl oxygen with two fluorine atoms.
In the context of this compound, this pathway would theoretically yield a perfluorinated isobutane derivative. However, the stability of the resulting C(CF₃)₃ fragment would be a critical consideration. A plausible alternative, though speculative without direct experimental evidence, is that under specific conditions, the molecule could undergo fragmentation to release a trifluoromethyl radical or anion, thus acting as a trifluoromethyl source.
Experimental Protocols
Detailed experimental protocols for the application of established trifluoromethylating agents are provided below. At present, no specific protocols for the use of this compound as a trifluoromethylating agent are available in published literature.
Protocol 1: Electrophilic Trifluoromethylation of an Alkene using Togni Reagent II
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of alkenes.
Materials:
-
Alkene substrate
-
Togni Reagent II
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkene substrate (1.0 mmol), Togni Reagent II (1.2 mmol), and CuI (0.1 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Radical Trifluoromethylation of a Heteroarene using Langlois Reagent
This protocol outlines a general procedure for the radical C-H trifluoromethylation of heteroarenes.
Materials:
-
Heteroarene substrate
-
Sodium trifluoromethanesulfinate (Langlois Reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Dichloromethane (DCM) and Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the heteroarene substrate (1.0 mmol) and Langlois Reagent (2.0 mmol).
-
Add a 2:1 mixture of DCM and water (15 mL).
-
Stir the biphasic mixture vigorously.
-
Add TBHP (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol details a general procedure for the trifluoromethylation of ketones.
Materials:
-
Ketone substrate
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ketone substrate (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash Reagent (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting silyl ether can be hydrolyzed to the corresponding alcohol by treatment with acid (e.g., HCl in methanol).
-
Purify the final product by column chromatography on silica gel.
Conclusion
While this compound is not a conventional trifluoromethylating agent, its potential for transformation into a trifluoromethyl-containing moiety via deoxyfluorination presents an area for future investigation. For current synthetic applications, the choice between established reagents like Togni's, Langlois', and Ruppert-Prakash's remains dependent on the specific chemical transformation required. Electrophilic reagents such as Togni's are well-suited for a variety of nucleophiles, the Langlois reagent offers a robust radical pathway for C-H functionalization, and the Ruppert-Prakash reagent is the gold standard for nucleophilic trifluoromethylation of carbonyls. Further research is warranted to explore the reactivity of highly fluorinated acyl fluorides like this compound and to determine if they can be developed into practical trifluoromethylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 3(70), May - June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties" [notes.fluorine1.ru]
- 3. d-nb.info [d-nb.info]
- 4. Two-step access to bis- meso -perfluoroalkyl-corroles towards meso -perfluoroacyl-ABC-corroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00191E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. synquestlabs.com [synquestlabs.com]
Unveiling the Selectivity of 2,2-Bis(trifluoromethyl)propionyl Fluoride in Acylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of acyl groups is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The choice of acylating agent is paramount, directly influencing the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 2,2-Bis(trifluoromethyl)propionyl fluoride, a unique and highly specialized acylating agent, with other commonly employed alternatives. By examining its anticipated performance based on structural analogs and established reactivity principles, this document aims to equip researchers with the insights needed to leverage its distinct properties in complex synthetic challenges.
Introduction to this compound: A Structurally Unique Acylating Agent
This compound is a highly fluorinated acyl fluoride characterized by significant steric bulk and strong electron-withdrawing effects from the two trifluoromethyl groups. These features are expected to impart distinct reactivity and selectivity profiles compared to conventional acylating agents.
Key Structural Features:
-
Steric Hindrance: The quaternary carbon center substituted with two trifluoromethyl groups creates a sterically demanding environment around the carbonyl group.
-
Electronic Effects: The potent electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon.
-
Fluoride Leaving Group: The fluoride leaving group offers a unique reactivity profile compared to more common chloride or anhydride leaving groups.
Comparative Analysis of Acylating Agents
| Acylating Agent | Structure | Key Characteristics | Predicted Selectivity Profile |
| This compound | CF₃-C(CH₃)(CF₃)-COF | High steric hindrance, strong electron-withdrawing effects. | High regioselectivity for less hindered positions, potential for high chemoselectivity with sterically accessible nucleophiles. |
| Acetyl Chloride | CH₃-COCl | Low steric hindrance, moderate electrophilicity. | Lower regioselectivity in Friedel-Crafts reactions, prone to over-acylation. |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | Low steric hindrance, high electrophilicity due to electron-withdrawing CF₃ groups. | High reactivity, can lead to lower selectivity with highly activated substrates. [1][2][3] |
| Pivaloyl Chloride | (CH₃)₃C-COCl | High steric hindrance, moderate electrophilicity. | High regioselectivity for less hindered positions due to steric bulk. |
Expected Selectivity in Acylation Reactions
The unique combination of steric and electronic properties in this compound is anticipated to govern its selectivity in various acylation reactions.
Regioselectivity in Friedel-Crafts Acylation
In Friedel-Crafts acylation of aromatic compounds, the bulky nature of the 2,2-bis(trifluoromethyl)propionyl group is expected to strongly favor substitution at the least sterically hindered position of the aromatic ring.[4] For instance, with a monosubstituted benzene ring, acylation would be predicted to occur predominantly at the para position, minimizing steric clash with the existing substituent.
Chemoselectivity
The high electrophilicity of the carbonyl carbon, activated by the two trifluoromethyl groups, suggests a high reactivity towards nucleophiles. However, the significant steric shielding of the same carbonyl carbon will likely temper this reactivity, leading to a unique chemoselectivity profile. It is plausible that this compound will react preferentially with sterically unencumbered nucleophiles, allowing for selective acylation in the presence of more hindered nucleophilic sites.
Experimental Protocols: General Considerations for Acylation Reactions
While specific protocols for this compound are not widely published, the following general methodologies for Friedel-Crafts acylation and nucleophilic acylation can be adapted.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to the solvent and cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the aromatic substrate in the anhydrous solvent and add it dropwise to the stirred catalyst suspension.
-
Acylating Agent Addition: Dissolve this compound in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to acylation reactions.
References
A Comparative Guide to Acylating Agents for Fluorinated Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of acyl groups into fluorinated molecules is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of adjacent functional groups, making the choice of acylating agent a crucial parameter for successful synthesis. This guide provides an objective comparison of common acylating agents for the acylation of fluorinated substrates, supported by experimental data and detailed protocols to aid in reagent selection.
Executive Summary
The primary acylating agents used in organic synthesis are acyl chlorides, acid anhydrides, and acyl fluorides. Their reactivity generally follows the order: acyl chlorides > acid anhydrides > acyl fluorides. While acyl chlorides are the most reactive, this can lead to lower selectivity and the formation of corrosive byproducts.[1][2][3] Acid anhydrides offer a milder alternative, though they may require harsher conditions or longer reaction times.[2][3] Acyl fluorides present a unique balance of stability and reactivity, often leading to cleaner reactions with fewer side products, though their preparation can be more complex.[4]
This guide will focus on the comparative acylation of two representative fluorinated substrates: 4-fluoroaniline and 2,2,2-trifluoroethanol, to highlight the performance of different acylating agents.
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance of common acylating agents in the acetylation of 4-fluoroaniline and 2,2,2-trifluoroethanol based on established reactivity principles and available literature data.
Table 1: Acetylation of 4-Fluoroaniline
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 1 - 2 hours | >95 | [5][6] |
| Acetic Anhydride | Sodium Acetate | Acetic Acid/Water | RT to 50 | 2 - 4 hours | ~90 | [7][8] |
| Acyl Fluoride (in situ) | Et3N·3HF | i-PrOAc | RT | 3 - 5 hours | ~90 |
Table 2: Acetylation of 2,2,2-Trifluoroethanol
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 1 - 3 hours | >90 |
| Acetic Anhydride | DMAP (cat.) | Dichloromethane | RT to 40 | 12 - 24 hours | ~85 |
| Acyl Fluoride (in situ) | Et3N·3HF | i-PrOAc | RT | 4 - 8 hours | ~85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Acetylation of 4-Fluoroaniline with Acetyl Chloride
Materials:
-
4-Fluoroaniline
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluorophenyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Acetylation of 4-Fluoroaniline with Acetic Anhydride
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Acetic Acid
-
Water
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Add sodium acetate (1.2 eq) to the solution and stir until dissolved.
-
Add acetic anhydride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude N-(4-fluorophenyl)acetamide from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[7][8]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative study of acylating agents.
Caption: Workflow for comparing acylating agents.
Caption: Reactivity of common acylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 3. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 7. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Peptide Coupling Reagents: Cyanuric Fluoride vs. Acid Fluoride Methodology
Introduction to Acid Fluoride-Based Peptide Coupling
The use of amino acid fluorides as activated species in peptide synthesis offers several advantages, particularly for sterically hindered amino acids where other methods may fail.[1] The small size of the fluorine atom minimizes steric hindrance during the nucleophilic attack by the amine component, leading to faster and more efficient coupling.[2] Acyl fluorides are also known for their reduced tendency to cause racemization at the α-carbon of the activated amino acid compared to other activated species like acyl chlorides.[3]
Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) is a cost-effective and efficient reagent for the conversion of carboxylic acids to their corresponding acid fluorides.[2] The reaction is typically fast and clean, and the triazine byproducts are easily removed by aqueous workup.[2]
Performance Comparison: Cyanuric Fluoride vs. Other Coupling Reagents
Experimental data from a comparative study between cyanuric fluoride and Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a well-known organophosphorus coupling reagent, demonstrates the superior efficacy of the acid fluoride method in sterically hindered peptide couplings.[2]
Table 1: Comparison of Yields and Reaction Times for Peptide Coupling Reactions [2]
| Entry | Acid Component | Amine Component | Coupling Method | Reaction Time (h) | Yield (%) |
| 1 | Simple Acid 1 | Sterically Hindered Secondary Amine 2 | A (Cyanuric Fluoride) | 1 | 85 |
| B (BOP-Cl) | 3 | 74 | |||
| 2 | Sterically Hindered Acid 4 | Simple Amine 5 | A (Cyanuric Fluoride) | 2 | 72 |
| B (BOP-Cl) | 5 | 61 | |||
| 3 | Dipeptide Acid 7 | Secondary Amine 2 | A (Cyanuric Fluoride) | 3 | 59 |
| B (BOP-Cl) | 6 | 39 |
As shown in Table 1, the use of cyanuric fluoride (Method A) consistently resulted in higher yields and shorter reaction times compared to BOP-Cl (Method B), especially in challenging couplings involving sterically hindered components.[2]
Experimental Protocols
General Procedure for Peptide Coupling via Acid Fluoride Formation using Cyanuric Fluoride (Method A)[2]
-
Acid Fluoride Formation: To a solution of the N-protected amino acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (1 equivalent) at -30°C. Cyanuric fluoride (0.5 equivalents) is then added, and the reaction mixture is stirred for 1 hour at the same temperature.
-
Coupling Reaction: The amino component (1 equivalent) and diisopropylethylamine (DIEA) (1.5 equivalents) are added to the reaction mixture containing the in situ generated acid fluoride. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Workup: The reaction mixture is diluted with CH₂Cl₂ and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude peptide is purified by column chromatography.
General Procedure for Peptide Coupling using BOP-Cl (Method B)[2]
-
Activation: To a solution of the N-protected amino acid (1 equivalent) and the amino component (1 equivalent) in anhydrous CH₂Cl₂ is added DIEA (2.5 equivalents) at 0°C. BOP-Cl (1.1 equivalents) is then added, and the reaction mixture is stirred at 0°C for 30 minutes.
-
Coupling Reaction: The reaction is allowed to warm to room temperature and stirred for the time indicated in Table 1.
-
Workup: The workup procedure is identical to that described for Method A.
Mechanistic Overview and Workflow
The general mechanism for peptide coupling using an acid fluoride-generating reagent like cyanuric fluoride involves a two-step process. First, the carboxylic acid of the N-protected amino acid is converted to a highly reactive acyl fluoride. This is followed by the nucleophilic attack of the free amine of the second amino acid to form the peptide bond.
Caption: General workflow for peptide synthesis using cyanuric fluoride.
The chemical structures of the key molecules involved in the process are depicted below.
Caption: Key chemical structures in peptide coupling.
Conclusion
The use of cyanuric fluoride to generate acyl fluorides in situ is a highly effective method for peptide coupling, particularly for challenging sequences involving sterically hindered amino acids.[2] The experimental data clearly indicates superior yields and shorter reaction times compared to traditional coupling reagents like BOP-Cl.[2] While specific data for this compound is lacking in the current literature for peptide synthesis, the general principles of acid fluoride chemistry suggest that similar fluorinated reagents could offer advantages in terms of reactivity and reduced steric hindrance. For researchers and drug development professionals, the acid fluoride approach, exemplified by the use of cyanuric fluoride, represents a powerful tool in the synthesis of complex peptides.
References
A Comparative Guide to the Reaction Byproducts of 2,2-Bis(trifluoromethyl)propionyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the introduction of fluorinated moieties is a cornerstone of drug design and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated acidity. The 2,2-bis(trifluoromethyl)propionyl group is a particularly bulky and electron-withdrawing entity, and its installation via acylation reactions requires careful consideration of the acylating agent employed. This guide provides a detailed analysis of the anticipated reaction byproducts of 2,2-bis(trifluoromethyl)propionyl fluoride, offering a qualitative comparison with its logical alternatives, the corresponding acyl chloride and anhydride. While specific, direct comparative experimental data on byproduct distribution remains limited in publicly accessible literature, this document leverages fundamental chemical principles to provide a predictive overview for researchers.
Analysis of Anticipated Reaction Byproducts
The primary utility of this compound is as an acylating agent for various nucleophiles. The byproducts generated are intrinsically linked to the reaction conditions, the nature of the nucleophile, and the purity of the starting material.
Byproducts from Acylation Reactions
In a typical acylation reaction with a nucleophile (e.g., an amine or an alcohol), the main byproduct is hydrogen fluoride (HF).
Reaction with Amines (Amide Formation): When reacting with a primary or secondary amine to form an amide, the fluoride ion is displaced and subsequently protonated, typically by the protonated amine starting material or upon aqueous workup, to yield hydrogen fluoride. A stoichiometric or excess amount of base is often used to neutralize the generated HF, forming a fluoride salt.
Reaction with Alcohols (Ester Formation): Similarly, in the esterification of an alcohol, hydrogen fluoride is produced. These reactions are often catalyzed by a Lewis acid or a strong base.
Byproducts from Side Reactions
Several side reactions can lead to the formation of undesired byproducts, impacting the purity and yield of the target molecule.
-
Hydrolysis: Acyl fluorides, while generally more stable to hydrolysis than their chloride counterparts, can react with water to form the corresponding carboxylic acid, 2,2-bis(trifluoromethyl)propionic acid. This can be a significant issue if the reaction is not conducted under strictly anhydrous conditions.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The anticipated byproducts of thermal decomposition include carbon oxides (CO, CO₂) and hydrogen fluoride.
-
Incomplete Reaction: Unreacted this compound can remain in the final product mixture if the reaction does not go to completion.
The following table summarizes the anticipated byproducts and their origins:
| Byproduct | Origin |
| Hydrogen Fluoride (HF) / Fluoride Salt | Stoichiometric byproduct of acylation reactions with nucleophiles. |
| 2,2-Bis(trifluoromethyl)propionic Acid | Hydrolysis of the acyl fluoride by adventitious or intentionally added water. |
| Carbon Oxides (CO, CO₂) | Thermal decomposition of the acyl fluoride at elevated temperatures. |
| Unreacted Starting Material | Incomplete conversion during the acylation reaction. |
| Impurities from Synthesis | Carry-over of reagents or byproducts from the synthesis of this compound. |
Qualitative Comparison with Alternative Acylating Agents
The choice of acylating agent can significantly influence the reaction profile, including the nature and quantity of byproducts. Here, we provide a qualitative comparison between this compound and its chloride and anhydride analogues.
| Feature | This compound | 2,2-Bis(trifluoromethyl)propionyl Chloride | 2,2-Bis(trifluoromethyl)propionic Anhydride |
| Reactivity | Less reactive, more selective.[1][2][3][4] | More reactive, potentially less selective. | Generally less reactive than the acyl chloride. |
| Byproduct of Acylation | Hydrogen Fluoride (HF) | Hydrogen Chloride (HCl) | 2,2-Bis(trifluoromethyl)propionic Acid |
| Handling | More stable to moisture.[3][4] | Highly sensitive to moisture. | Sensitive to moisture. |
| Potential Side Reactions | Hydrolysis. | Hydrolysis, potential for charring with sensitive substrates. | Incomplete reaction, leaving one equivalent of the carboxylic acid. |
Acyl fluorides are generally more stable and less reactive than the corresponding acyl chlorides.[1][2][3][4] This reduced reactivity can be advantageous, leading to cleaner reactions and higher selectivity, particularly with complex molecules bearing multiple reactive sites. The byproduct, hydrogen fluoride, is less acidic than hydrogen chloride, which can also be beneficial for acid-sensitive substrates. However, the higher reactivity of the acyl chloride may be necessary for reactions with less nucleophilic substrates.
The use of 2,2-bis(trifluoromethyl)propionic anhydride offers the advantage of not producing a strong acid byproduct directly. Instead, one equivalent of the corresponding carboxylic acid is generated. This can be advantageous in certain applications, although it means that half of the anhydride molecule is "wasted" in terms of atom economy for the acylation.
Experimental Protocols
A generalized experimental protocol for the acylation of an amine with this compound is provided below. The specific conditions will need to be optimized for each substrate.
General Procedure for Amide Synthesis:
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Caption: Desired acylation pathway leading to the amide product and hydrogen fluoride byproduct.
Caption: Formation of 2,2-bis(trifluoromethyl)propionic acid via hydrolysis of the acyl fluoride.
References
Yield Comparison in Acylation Reactions: 2,2-Bis(trifluoromethyl)propionyl Fluoride and Alternatives
For researchers and professionals in drug development and chemical synthesis, the choice of an acylating agent is critical for optimizing reaction efficiency and product yield. This guide provides a comparative analysis of reactions involving 2,2-Bis(trifluoromethyl)propionyl fluoride and its alternatives, offering insights into their performance in key synthetic transformations. Due to the limited availability of published yield data for specific acylation reactions using this compound, this guide will focus on a comparative analysis of its synthesis and logically extend the comparison to analogous acylating agents where data is more prevalent.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of triethylamine in an autoclave. This method has been reported to yield the desired product in approximately 85%[1]. Another approach describes the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide and potassium fluoride in acetonitrile, affording the product in a 60% yield[2].
Comparative Yields in Acylation Reactions
While specific yield data for acylation reactions using this compound is scarce in readily available literature, a comparative analysis can be drawn by examining the performance of structurally similar and commonly used acylating agents, such as trifluoroacetic anhydride. These agents are frequently employed for the introduction of trifluoromethyl-containing acyl groups into molecules.
Below is a table summarizing typical yields for common acylation reactions using alternative reagents. This data provides a benchmark for expected performance in similar transformations.
| Reaction Type | Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) |
| Esterification | Phenol | Trifluoroacetic Anhydride | Pyridine | Phenyl trifluoroacetate | High |
| Amidation | Aniline | Trifluoroacetic Anhydride | - | N-Phenyltrifluoroacetamide | High |
| Friedel-Crafts Acylation | Anisole | Propionyl Chloride | Aluminum Chloride | 4-Methoxypropiophenone | Not specified |
Note: "High" indicates that the reaction is generally reported to proceed with high efficiency, though specific quantitative yields were not provided in the general references.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic methods. Below are representative protocols for the synthesis of the title compound and a general protocol for Friedel-Crafts acylation, a key reaction for creating carbon-carbon bonds with acyl groups.
Synthesis of this compound[1]
-
Materials: α-hydrohexafluoroisobutanoyl fluoride, triethylamine, iodomethane, steel autoclave.
-
Procedure:
-
100g (1.0 mole) of triethylamine is placed into a steel autoclave.
-
The autoclave is cooled with dry ice.
-
180g (0.85 mole) of α-hydrohexafluoroisobutanoyl fluoride is added to the cooled autoclave.
-
The autoclave is sealed and kept for one night at room temperature.
-
The next day, the autoclave is opened, and 150g (1.0 mole) of iodomethane is added to the slightly cooled mixture.
-
The autoclave is sealed again and kept for 24 hours with shaking.
-
The contents from six parallel experiments are combined and fractionally distilled.
-
Two fractions are obtained: one with a boiling point of 31-32°C (the desired product) and another at 45-47°C.
-
-
Yield: Approximately 85%.
General Procedure for Friedel-Crafts Acylation of Anisole[3]
-
Materials: Anisole, propionyl chloride, aluminum chloride, dichloromethane, water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Anisole and propionyl chloride are dissolved in dichloromethane and cooled in an ice bath.
-
Aluminum chloride is slowly added to the cooled solution. The reaction mixture is expected to become colored and may be exothermic.
-
After the addition is complete, the reaction is stirred in the ice bath and then allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring the mixture into a beaker of ice water.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or chromatography.
-
Reaction Pathway Visualization
To illustrate the fundamental process of a Friedel-Crafts acylation, the following diagram outlines the key steps involved in the reaction of an acyl fluoride with an aromatic compound in the presence of a Lewis acid catalyst.
Caption: Generalized workflow for Friedel-Crafts acylation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,2-Bis(trifluoromethyl)propionyl Fluoride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 2,2-Bis(trifluoromethyl)propionyl fluoride, a corrosive and toxic compound that requires stringent safety protocols. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
I. Hazard Profile and Safety Data
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of its properties before handling.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3][4] |
| Serious Eye Damage | Causes serious eye damage.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][4] |
| "Forever Chemical" | This material is considered a persistent environmental hazard.[1] |
| Reactivity | Reacts with water, potentially releasing toxic and corrosive hydrogen fluoride gas.[3][5] |
II. Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory.
-
Hand Protection : Wear protective gloves.
-
Eye/Face Protection : Use eye protection and a face shield.[2]
-
Skin and Body Protection : Wear protective clothing to prevent skin contact.[1] In case of fire, a gas-tight chemically protective suit in combination with a self-contained breathing apparatus is required.[1]
-
Respiratory Protection : All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1][2]
III. Step-by-Step Disposal Protocol
The following protocol outlines the immediate and essential steps for the safe management and disposal of this compound waste within a laboratory setting, leading up to its final disposal by a licensed professional service.
1. Waste Segregation and Collection:
-
Dedicated Waste Container : All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled, and chemically resistant waste container.
-
Container Material : Use containers made of polyethylene or other materials compatible with acidic and fluoride-containing compounds. Avoid glass containers due to the potential for hydrofluoric acid to etch glass.[6]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic).
2. Spill Management:
-
Immediate Action : In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.[1]
-
Containment : For small spills, dike the area to prevent spreading.[1]
-
Absorption : Use a dry chemical absorbent to take up the spilled material.[1]
-
Collection : Carefully sweep or shovel the absorbed material into the designated hazardous waste container.[1]
-
Decontamination : Clean the spill area thoroughly.
3. Final Disposal Procedure:
-
Professional Disposal : The ultimate disposal of this compound waste must be conducted by an authorized and licensed hazardous waste disposal company.
-
Incineration : The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the hazardous decomposition products, such as hydrogen fluoride.[1]
-
Environmental Precaution : Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1] It is considered a "forever chemical," and any release can lead to long-term environmental contamination.[1]
IV. Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste from its generation in the laboratory to its final disposal.
Caption: Workflow for the safe management and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2,2-Bis(trifluoromethyl)propionyl Fluoride
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2,2-Bis(trifluoromethyl)propionyl fluoride (CAS No. 1735-87-1). The following procedural guidance is designed to ensure safe operational handling and disposal.
Core Hazards: This substance is highly corrosive and reactive. It is harmful if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[1][2] It is sensitive to moisture and can release hazardous decomposition products, including hydrogen fluoride (HF).[1][3] Absorption of fluoride ions can lead to systemic toxicity.[1]
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment must be conducted before handling. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving recommended: an inner nitrile glove with an outer, thicker glove resistant to hydrofluoric acid (HF). | Thin disposable gloves are insufficient.[4] Neoprene or butyl rubber gloves are recommended for handling fluorine compounds.[5][6] Always inspect gloves for degradation or holes before and during use. Change gloves immediately after exposure.[4] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards, worn in combination with a full-face shield. | Protects against severe eye damage from splashes. A face shield is critical when there is no physical barrier (like a closed fume hood sash) to prevent facial exposure.[1][2][4] |
| Body Protection | A flame-resistant lab coat worn over long pants. For tasks with a higher risk of splashes, an acid-resistant apron or a full chemical-protective suit should be worn. | Prevents skin contact and severe burns.[4][5] All clothing must be removed immediately if contaminated.[2] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from potential spills. |
| Respiratory Protection | All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood. | Protects against inhalation of corrosive and toxic vapors, which can damage the respiratory tract.[1][2] For emergencies or situations exceeding exposure limits, a self-contained breathing apparatus (SCBA) is required.[2] |
Standard Operating Procedure for Handling
1. Preparation and Precautionary Measures:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that emergency eyewash stations and safety showers are unobstructed and have been recently tested.[1][2]
-
Prepare and locate a spill kit rated for hydrofluoric acid (HF) and a first aid kit containing 2.5% calcium gluconate gel.[1][4]
-
Work under an inert atmosphere as the compound is moisture-sensitive.[1]
-
Ensure all glassware and equipment are dry and free from contaminants.
2. Handling the Chemical:
-
Conduct all manipulations of the compound within a chemical fume hood with the sash at the lowest practical height.[2]
-
Do not handle the chemical alone. A "buddy system" is advisable.[7]
-
Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe fumes, mists, or vapors.[1]
-
Use compatible materials for handling and storage. Avoid strong bases, oxidizing agents, reducing agents, and water.[1]
3. Post-Handling and Decontamination:
-
Thoroughly wash hands with soap and water after handling is complete.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Reusable equipment should be thoroughly cleaned.
-
Contaminated disposable PPE should be carefully removed, placed in a sealed plastic bag, and labeled for hazardous waste disposal.[4]
Emergency Response and First Aid
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[1][8] After flushing, continuously massage 2.5% calcium gluconate gel into the affected area until medical help arrives.[1] Seek immediate medical attention. [1][2] |
| Eye Contact | Immediately and continuously flush eyes with an emergency eyewash for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. [1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1][2] Keep the person warm and at rest.[9] Seek immediate medical attention. [1][2] |
| Ingestion | Do NOT induce vomiting. [1][2] If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. [1] |
Spill and Waste Disposal Plan
1. Spill Containment and Cleanup:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
For small spills, absorb with a dry, inert chemical absorbent.
-
For large spills, dike the area to contain the spill and then absorb. Use explosion-proof equipment for cleanup.[1][10]
-
Do not use sand, as it can react to form toxic products.[4]
-
Collect the absorbed material and any contaminated debris into a suitable, labeled container for hazardous waste disposal.[1]
2. Waste Disposal:
-
This material is considered a "forever chemical," and any release to the environment must be prevented.[1]
-
Dispose of waste material through a licensed and approved hazardous waste disposal facility.[1]
-
Potential treatment methods include incineration in a facility equipped with an afterburner and scrubber, or neutralization with soda-ash followed by secure landfill burial.[1][11]
-
Empty containers must be decontaminated, for example, with a 5% aqueous sodium hydroxide solution, before disposal.[11]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. dir.ca.gov [dir.ca.gov]
- 9. engineering.usask.ca [engineering.usask.ca]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
